AS-605240
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZFLMPDUSYGV-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018492 | |
| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287651-14-2, 648450-29-7 | |
| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS605240 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
AS-605240: A Technical Guide to a Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
AS-605240 is a potent, orally active, and selective small-molecule inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] As an ATP-competitive inhibitor, it has emerged as a critical tool for dissecting the specific roles of PI3Kγ in a multitude of cellular processes, particularly in the realms of inflammation and immune response.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: Selective PI3Kγ Inhibition
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the p110γ catalytic subunit of PI3Kγ.[2][3] This binding event prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger in the PI3K signaling cascade. The inhibition of PIP3 production subsequently blocks the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1][2] The disruption of the PI3Kγ/Akt signaling pathway underlies the diverse cellular effects of this compound.[1][4]
Quantitative Data: Isoform Selectivity and Potency
A key feature of this compound is its significant selectivity for the PI3Kγ isoform over other Class I PI3K isoforms (α, β, and δ). This selectivity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized below.
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 8[3][5][6][7] |
| PI3Kα | 60[3][5][6][7] |
| PI3Kβ | 270[3][5][7] |
| PI3Kδ | 300[3][5][7] |
This compound demonstrates a 7.5-fold greater selectivity for PI3Kγ over PI3Kα and over 30-fold selectivity compared to PI3Kβ and PI3Kδ.[5][7] The compound also exhibits a binding affinity (Ki) of 7.8 nM for PI3Kγ.[1][5] In cellular assays, this compound has been shown to inhibit C5a-mediated PKB phosphorylation in RAW264.7 mouse macrophages with an IC50 of 90 nM.[1][5]
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt signaling pathway and the specific point of inhibition by this compound.
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay
This assay is fundamental for determining the inhibitory potency (IC50) of this compound against different PI3K isoforms.
Objective: To quantify the enzymatic activity of PI3K isoforms in the presence of varying concentrations of this compound.
Methodology:
-
Reaction Setup: Purified recombinant human PI3K isoforms (α, β, γ, or δ) are incubated in a kinase-specific buffer at room temperature.[7]
-
Component Addition: The reaction mixture includes lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer), radiolabeled γ[33P]ATP, and serially diluted this compound or a DMSO vehicle control.[7] The concentrations of ATP and lipids are optimized for each isoform.[7]
-
Incubation: The kinase reaction is allowed to proceed for a defined period, typically 1-2 hours.[5][7]
-
Reaction Termination: The reaction is stopped by the addition of 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads, which bind to the phosphorylated lipid product.[2]
-
Detection: The amount of incorporated ³³P is quantified using a scintillation counter.[8]
-
Data Analysis: IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[8]
Cellular Assay: PKB/Akt Phosphorylation in Macrophages
This assay assesses the in-cell activity of this compound by measuring its effect on a key downstream target of PI3K signaling.
Objective: To determine the effect of this compound on agonist-induced phosphorylation of Akt in a relevant cell line.
Methodology:
-
Cell Culture and Starvation: RAW264.7 mouse macrophages are cultured and then starved in a serum-free medium for 3 hours to reduce basal Akt phosphorylation.[5]
-
Inhibitor Pre-treatment: Cells are pre-treated with varying concentrations of this compound or DMSO for 30 minutes.[5]
-
Stimulation: Cells are stimulated with a G-protein coupled receptor (GPCR) agonist, such as 50 nM C5a, for 5 minutes to activate PI3Kγ.[5]
-
Cell Lysis: The reaction is stopped, and cells are lysed to extract total protein.
-
Detection: Phosphorylated Akt (at Ser473) is detected and quantified using a specific antibody via standard ELISA or Western blotting protocols.[5]
-
Data Analysis: The concentration of this compound that inhibits 50% of the C5a-induced Akt phosphorylation is determined.
In Vivo Efficacy
This compound has demonstrated efficacy in various animal models, primarily those of inflammatory and autoimmune diseases. For instance, in a mouse model of collagen-induced arthritis, oral administration of this compound at 50 mg/kg substantially reduced both clinical and histological signs of joint inflammation.[1] It has also been shown to prevent and reverse autoimmune diabetes in non-obese diabetic (NOD) mice by suppressing autoreactive T-cells and increasing regulatory T-cells (Tregs).[1][9] Furthermore, this compound has been found to inhibit osteoclast formation and bone loss in mouse models of osteoporosis by suppressing the PI3K/Akt signaling pathway.[4][10][11]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ.[2] Its mechanism of action, centered on the competitive inhibition of ATP binding to PI3Kγ and subsequent blockade of the PI3K/Akt signaling pathway, is well-established. The extensive in vitro and in vivo data underscore its utility as a valuable research tool for elucidating the physiological and pathological roles of PI3Kγ, particularly in the context of inflammation, autoimmunity, and bone metabolism. The detailed protocols provided herein offer a solid foundation for researchers to further investigate the therapeutic potential of targeting PI3Kγ with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 4. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
AS-605240: A Comprehensive Technical Profile of a PI3Kγ Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AS-605240, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This compound serves as a critical tool for investigating the specific roles of PI3Kγ in cellular signaling, particularly in the context of inflammation, immunity, and cancer. This document outlines its selectivity profile, the experimental methodologies used for its characterization, and visual representations of its mechanism of action and experimental workflows.
Selectivity Profile of this compound
This compound is an ATP-competitive inhibitor that demonstrates significant selectivity for the PI3Kγ isoform over other Class I PI3K isoforms.[1][2][3] The inhibitory potency, as determined by half-maximal inhibitory concentration (IC50) values in cell-free biochemical assays, highlights a clear preference for PI3Kγ.[4]
The compound is approximately 7.5-fold more selective for PI3Kγ than for PI3Kα, and over 30-fold more selective compared to PI3Kβ and PI3Kδ.[4][5][6] The Ki value for this compound against PI3Kγ is 7.8 nM.[5][7]
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 8[2][4][5][8] |
| PI3Kα | 60[2][4][5][8] |
| PI3Kβ | 270[2][4][5][8] |
| PI3Kδ | 300[2][4][5][8] |
In cellular assays, this compound has been shown to inhibit C5a-mediated PKB (Akt) phosphorylation in RAW264 mouse macrophages with an IC50 of 90 nM.[5][7][9][10] It also effectively blocks MCP-1-induced PKB phosphorylation.[5][7]
Experimental Protocols
The characterization of this compound's selectivity was achieved through rigorous in vitro lipid kinase assays. These assays measure the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns) by the specific PI3K isoform in the presence of radiolabeled ATP.[4]
In Vitro PI3K Lipid Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific PI3K isoforms.
General Principle: Purified recombinant human PI3K isoforms are incubated with a lipid substrate, radiolabeled ATP (γ[33P]ATP), and varying concentrations of this compound. The amount of incorporated radiolabel into the lipid substrate is quantified to determine the level of kinase inhibition.[4][11]
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Lipid vesicles (PtdIns and PtdSer)
-
γ[33P]ATP
-
This compound (dissolved in DMSO)
-
Kinase Buffer
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads[5][9]
Protocol Summary:
-
Reaction Setup: The specific PI3K isoform is incubated in a kinase buffer at room temperature with lipid vesicles and varying concentrations of this compound or DMSO as a control.[4]
-
Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and γ[33P]ATP.[5]
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 2 hours for PI3Kδ) to allow for substrate phosphorylation.[5]
-
Termination: The reaction is stopped by the addition of a stopping reagent, such as neomycin-coated SPA beads which bind to the phosphorylated lipid product.[5][9]
-
Detection: The amount of radioactivity incorporated into the lipid substrate is measured using a scintillation counter.[1]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Isoform-Specific Conditions:
-
PI3Kγ Assay:
-
PI3Kα Assay:
-
PI3Kδ Assay:
Cellular Assay: PKB/Akt Phosphorylation
Objective: To assess the inhibitory effect of this compound on the PI3K signaling pathway in a cellular context.
Protocol Summary:
-
Cell Culture: Cells (e.g., RAW264.7 macrophages) are cultured and serum-starved for 3 hours.[5]
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or DMSO for 30 minutes.[5]
-
Stimulation: Cells are stimulated with an agonist (e.g., 50 nM C5a) for 5 minutes to activate the PI3K pathway.[1][5]
-
Cell Lysis: Cells are lysed to extract total protein.[1]
-
Detection: The phosphorylation of Akt at Ser473 is monitored using a phosphorylated Akt-specific antibody via standard ELISA or Western blotting protocols.[1][5]
Visualizing the Molecular Action and Experimental Design
To further elucidate the role of this compound, the following diagrams illustrate the PI3K signaling pathway and the experimental workflow for determining kinase selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 3. This compound - Chemietek [chemietek.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. assets.fishersci.com [assets.fishersci.com]
AS-605240: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of AS-605240, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). Tailored for researchers, scientists, and drug development professionals, this document outlines the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound.
Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione, is a small molecule inhibitor belonging to the thiazolidinedione class.[1][2] Its core chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 648450-29-7 | [1][3] |
| Molecular Formula | C₁₂H₇N₃O₂S | [1][3] |
| Molecular Weight | 257.27 g/mol | [1] |
| IUPAC Name | (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione | [1] |
| SMILES | O=C(NC/1=O)SC1=C\C2=CC=C3N=CC=NC3=C2 | [1] |
| InChI Key | SQWZFLMPDUSYGV-UXBLZVDNSA-N | [1] |
| Appearance | Solid powder (Pink to orange) | [4] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Storage | Powder: -20°C for long term (years). In solvent: -80°C (up to 2 years) | [1][4] |
Pharmacological Properties and Mechanism of Action
This compound is a potent, orally active, and ATP-competitive inhibitor of PI3Kγ.[3][5][6] It exhibits significant selectivity for the γ isoform over other Class I PI3K isoforms.[7] The primary mechanism of action involves the inhibition of the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃), a critical step in the PI3K signaling pathway.[6]
In Vitro Potency and Selectivity
The inhibitory activity of this compound against various PI3K isoforms has been determined in cell-free assays.
| Target | IC₅₀ | Reference |
| PI3Kγ | 8 nM | [3][5][7] |
| PI3Kα | 60 nM | [3][5][7] |
| PI3Kβ | 270 nM | [3][5][7] |
| PI3Kδ | 300 nM | [3][5][7] |
This compound demonstrates over 30-fold selectivity for PI3Kγ compared to PI3Kδ and PI3Kβ, and 7.5-fold selectivity over PI3Kα.[7]
Signaling Pathway
This compound primarily targets the PI3Kγ signaling cascade, which plays a crucial role in inflammatory and immune responses.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
This protocol outlines a method to determine the inhibitory activity of this compound on PI3Kγ.
Caption: Workflow for an in vitro PI3Kγ kinase inhibition assay.
Methodology:
-
Reagents: Human recombinant PI3Kγ, ATP (with γ-[³³P]ATP), lipid vesicles (phosphatidylinositol and phosphatidylserine), kinase buffer, this compound, DMSO, and Neomycin-coated Scintillation Proximity Assay (SPA) beads.[7]
-
Procedure:
-
In a reaction plate, incubate human PI3Kγ with varying concentrations of this compound (or DMSO as a control) in the kinase buffer for a defined pre-incubation period.[7]
-
Initiate the kinase reaction by adding the lipid vesicles and ATP (spiked with γ-[³³P]ATP).[7]
-
Allow the reaction to proceed at room temperature for a specified duration (e.g., 2 hours).[7]
-
Terminate the reaction by adding a suspension of Neomycin-coated SPA beads.[7] These beads bind to the phosphorylated lipid product.
-
Measure the amount of radiolabeled product by scintillation counting.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Activity Assessment
This protocol describes a general method to evaluate the in vivo efficacy of this compound in a mouse model of inflammation.
Methodology:
-
Animal Model: Utilize a relevant mouse model of inflammation, such as collagen-induced arthritis or RANTES-induced peritonitis.[5][7]
-
Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 5-50 mg/kg) to the experimental groups.[4][7] A vehicle control group should be included.
-
Assessment of Inflammation:
-
For arthritis models, monitor clinical signs such as paw swelling and joint inflammation.[4] At the end of the study, perform histological analysis of the joints to assess tissue damage.
-
For peritonitis models, quantify the recruitment of inflammatory cells (e.g., neutrophils) to the peritoneal cavity after an inflammatory stimulus.[5]
-
-
Data Analysis: Compare the inflammatory parameters between the this compound-treated groups and the vehicle control group to determine the in vivo efficacy and dose-response relationship. The ED₅₀ value, the dose at which 50% of the maximal effect is observed, can be calculated.[5]
Therapeutic Potential
This compound has shown promise in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and pulmonary fibrosis.[1][8] Its ability to selectively target PI3Kγ suggests a potential therapeutic advantage by minimizing off-target effects associated with pan-PI3K inhibitors.[9][10] Further research is warranted to fully elucidate its therapeutic potential in human diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 9. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
AS-605240: A Technical Guide to a Selective PI3Kγ Inhibitor
Abstract
AS-605240 is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). As an ATP-competitive inhibitor, it demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms, establishing it as a critical tool for investigating the specific roles of PI3Kγ in physiological and pathological processes, particularly in inflammation and immunology.[1][2] This document provides a comprehensive technical overview of the discovery, history, chemical properties, and biological activity of this compound. It includes detailed experimental protocols for its characterization and visualization of its core signaling pathway and experimental applications, intended for researchers, scientists, and drug development professionals.
Discovery and History
This compound emerged in the early 2000s as a key small molecule for probing the function of PI3Kγ. Its significance was prominently highlighted in a 2005 publication in Nature Medicine by Camps et al., which detailed its ability to suppress joint inflammation and damage in mouse models of rheumatoid arthritis.[3] This study, along with a companion paper on its effects in a mouse model of lupus, established this compound as a benchmark for selective PI3Kγ inhibition.[3] It demonstrated that targeting this specific PI3K isoform, which is highly expressed in leukocytes, could achieve potent anti-inflammatory effects.[3] Since these foundational studies, this compound has been widely used in preclinical research to elucidate the role of PI3Kγ in a variety of inflammatory and autoimmune conditions, cancer, and metabolic diseases.[2][3][4] There is no publicly available information suggesting that this compound has entered human clinical trials, and it remains primarily a tool for laboratory research.
Chemical Structure and Physicochemical Properties
This compound, chemically named 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a member of the thiazolidinedione class of compounds.[1] Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione |
| Molecular Formula | C₁₂H₇N₃O₂S |
| Molecular Weight | 257.27 g/mol |
| CAS Number | 648450-29-7 |
| Appearance | Pink to orange solid |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol |
| Storage | Store solid at -20°C. Store DMSO solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound functions as a potent and ATP-competitive inhibitor of PI3Kγ.[1][5] It binds to the ATP-binding pocket of the enzyme's catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃).[1][6] This action blocks the downstream signaling cascade, including the activation of the serine/threonine kinase Akt (also known as PKB), which is a central node for regulating numerous cellular processes such as inflammation, cell survival, proliferation, and migration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
AS-605240: A Technical Guide on its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
AS-605240 is a potent and selective, orally active inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] As an ATP-competitive inhibitor, this compound has been instrumental in elucidating the role of PI3Kγ in a variety of cellular processes, particularly in inflammation and immune responses. This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound. The information presented herein is compiled from public domain sources and is intended to support researchers and drug development professionals in their evaluation of this compound. This document summarizes key preclinical safety findings, details the methodologies of relevant toxicological assays, and contextualizes the safety profile of this compound within the broader class of PI3K inhibitors.
Introduction
This compound, with the chemical name 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a small molecule that has garnered significant interest for its selective inhibition of PI3Kγ. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. The isoform-specific nature of this compound makes it a valuable tool for investigating the precise functions of PI3Kγ. While much of the research has focused on its efficacy in various disease models, a thorough understanding of its safety and toxicity is paramount for its potential therapeutic development. This guide aims to consolidate the available preclinical safety data, provide detailed experimental protocols for key toxicity assays, and offer a visual representation of the relevant signaling pathway and experimental workflows.
Non-Clinical Safety and Toxicity Profile
In Vitro Cytotoxicity
In vitro studies have provided initial insights into the cytotoxic potential of this compound in specific cell types. These studies are crucial for determining the therapeutic window of the compound and for guiding dose selection in further preclinical and clinical development.
| Cell Line | Assay Type | Duration of Exposure | Key Findings | Reference |
| Bone Marrow-Derived Macrophages (BMMs) | CCK-8 Assay | 24, 48, 72, and 96 hours | Concentrations < 5.0μM were not toxic and did not affect cell viability. | [2][3] |
| MC3T3-E1 (pre-osteoblast cells) | CCK-8 Assay | 96 hours | Concentrations lower than 1.25μM were considered safe and did not impact cell viability. | [2] |
In Vivo Observations
Observations from in vivo efficacy studies in animal models provide some indication of the systemic tolerance of this compound. It is important to note that these studies were not primarily designed as formal toxicology assessments.
| Animal Model | Dosing Regimen | Observations | Reference |
| Rats | 5, 15, and 25 mg/kg | No obvious side effects or toxic reactions were observed. | [4] |
| Ovariectomy-induced osteoporosis mice model | 20mg/kg every 3 days for 4 weeks | No adverse effects were reported in the study. | [5] |
| Mouse model of collagen-induced arthritis | 50 mg/kg (oral administration) | Suppressed joint inflammation and damage without reported toxicity. | [6] |
| RANTES-induced mouse model of peritonitis | ED50 of 9.1 mg/kg | Reduced neutrophil chemotaxis without reported toxicity. | [6] |
General Toxicity Profile of PI3K Inhibitors
Given the limited specific toxicity data for this compound, it is informative to consider the known adverse effects of the broader class of PI3K inhibitors. These on-target and off-target effects can provide a framework for anticipating potential toxicities. Common toxicities associated with PI3K inhibitors include:
-
Metabolic: Hyperglycemia is a frequent on-target effect due to the role of the PI3K/Akt pathway in insulin (B600854) signaling.[7]
-
Gastrointestinal: Diarrhea and colitis are commonly reported adverse events.[7]
-
Dermatologic: Rashes and other cutaneous reactions can occur.[8]
-
Hepatic: Elevations in liver enzymes have been observed with some PI3K inhibitors.[9]
-
Pulmonary: Pneumonitis, or inflammation of the lung tissue, is a less common but serious side effect.[10]
-
Hematologic: Bone marrow suppression, including neutropenia, has been reported.[9]
-
Cardiovascular: Hypertension has been noted with some inhibitors.[8]
-
Immunological: Both immunosuppressive effects leading to infections and immune-related adverse events have been documented.[8]
Signaling Pathway and Mechanism of Action
This compound is an ATP-competitive inhibitor of PI3Kγ. By binding to the ATP-binding pocket of the enzyme, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably Akt (also known as Protein Kinase B). The inhibition of this pathway modulates cellular responses such as inflammation, cell growth, proliferation, and survival.
Caption: PI3Kγ/Akt Signaling Pathway Inhibition by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for common in vitro assays used to assess the cytotoxicity of chemical compounds. These protocols serve as a guide and may require optimization for specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assay Workflow
The general workflow for assessing the in vitro cytotoxicity of a compound involves several key steps, from initial cell culture to data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan (B1609692) product.
Materials:
-
Target cells
-
Complete culture medium
-
96-well microplates
-
This compound
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Dispense 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1][11][12][13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[13]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1][11][12][13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[1][11][12][13]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
Target cells
-
Complete culture medium
-
96-well microplates
-
This compound
-
LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the CCK-8 assay protocol.
-
Controls: Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[15]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[15][16]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[15][16]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry.[15][16]
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
This compound is a well-characterized and selective inhibitor of PI3Kγ that serves as an invaluable research tool. The available preclinical data suggests a favorable safety profile at effective concentrations in the studied cell lines and animal models. However, it is crucial to acknowledge the current limitations in the publicly available, comprehensive toxicological data for this compound. Researchers and drug development professionals should consider the general toxicity profile of PI3K inhibitors when designing future studies. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the safety and toxicity of this compound, which is essential for a complete risk-benefit assessment and for guiding its potential translation into therapeutic applications. Further studies are warranted to establish a more complete and systematic safety profile for this compound.
References
- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 2. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound Blunts Osteoporosis by Inhibition of Bone Resorption [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. drugs.com [drugs.com]
- 10. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. toolsbiotech.com [toolsbiotech.com]
- 13. dojindo.co.jp [dojindo.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
in vitro activity of AS-605240
An In-Depth Technical Guide on the In Vitro Activity of AS-605240
Abstract
This compound is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase γ (PI3Kγ).[1] As an ATP-competitive inhibitor, it demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kγ in various physiological and pathological processes, particularly in inflammation and immune responses.[1][2][3] This document provides a comprehensive overview of the in vitro biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PI3Kγ.[1][4] By binding to the ATP-binding pocket of the enzyme, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][5] This action prevents the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase Akt (also known as PKB), thereby disrupting the entire signaling cascade that is crucial for cellular processes like chemotaxis, cell growth, proliferation, and survival.[1][3]
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays.
Table 1: Isoform Selectivity in Cell-Free Kinase Assays
| PI3K Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 8[2][3] | 7.8[2] | 1-fold |
| PI3Kα | 60[2][3] | - | ~7.5-fold[3] |
| PI3Kβ | 270[2][3] | - | ~34-fold[2][3] |
| PI3Kδ | 300[2][3] | - | ~37.5-fold[2][3] |
Table 2: Cellular Activity in Murine Macrophages (RAW 264.7)
| Assay | Stimulus | IC50 |
| PKB/Akt Phosphorylation | C5a | 90 nM[1][2] |
| Chemotaxis | MCP-1 | 5.31 µM[2] |
Signaling Pathway
This compound primarily targets the PI3Kγ/Akt signaling pathway, which is a critical regulator of inflammatory and immune responses.
Caption: PI3K/Akt signaling pathway inhibition by this compound.
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay
This protocol details the procedure for measuring the kinase activity of PI3K isoforms and the inhibitory effect of this compound in a cell-free system.[3]
Objective: To determine the IC50 values of this compound against Class I PI3K isoforms (α, β, γ, δ).
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase Buffer (specific to each isoform)
-
Lipid Vesicles (e.g., PtdIns/PtdSer)
-
This compound (serially diluted in DMSO)
-
γ-[³³P]ATP
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
Microplate scintillation counter
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a microplate, combine the specific purified PI3K isoform, kinase buffer, and lipid vesicles with either this compound or a DMSO vehicle control.
-
Isoform-Specific Conditions:
-
PI3Kγ: Incubate 100 ng of enzyme with lipid vesicles (18 µM PtdIns, 250 µM PtdSer) and 15 µM ATP containing γ-[³³P]ATP. The buffer should include 10 mM MgCl₂ and 0.1% Na Cholate.[3]
-
PI3Kα: Incubate 60 ng of enzyme with lipid vesicles (212 µM PtdIns, 58 µM PtdSer) and 89 µM ATP containing γ-[³³P]ATP.[2][3]
-
PI3Kβ: Incubate 100 ng of enzyme with lipid vesicles (225 µM PtdIns, 45 µM PtdSer) and 70 µM ATP containing γ-[³³P]ATP in a buffer with 4 mM MgCl₂.[2]
-
PI3Kδ: Incubate 90 ng of enzyme with lipid vesicles (100 µM PtdIns, 170 µM PtdSer) and 65 µM ATP containing γ-[³³P]ATP in a buffer with 1 mM MgCl₂.[2]
-
-
Initiation and Incubation: Start the kinase reaction by adding the ATP mixture. Incubate at room temperature for a specified time (e.g., 2 hours).[2]
-
Termination and Detection: Stop the reaction by adding SPA beads.[2] Measure the incorporation of ³³P into the lipid substrate using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro PI3K lipid kinase assay.
Inhibition of PKB/Akt Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the PI3K signaling pathway.[1][2]
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced Akt phosphorylation.
Materials:
-
RAW 264.7 mouse macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., 50 nM C5a)
-
Cell lysis buffer
-
Phosphorylated Ser473 Akt-specific antibody
-
ELISA or Western Blotting reagents
Methodology:
-
Cell Culture: Culture RAW 264.7 cells to an appropriate confluency.
-
Starvation: Starve the cells in serum-free medium for at least 3 hours to reduce basal Akt phosphorylation.[2]
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes.[2]
-
Stimulation: Stimulate the cells with a PI3Kγ-dependent agonist, such as 50 nM C5a, for 5 minutes to induce Akt phosphorylation.[1][2]
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them to extract total protein.
-
Detection: Measure the levels of phosphorylated Akt (Ser473) using a standard ELISA or Western Blot protocol with a phospho-specific antibody.
-
Data Analysis: Normalize the phosphorylated Akt signal to total Akt or a loading control. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Chemotaxis Assay
This protocol outlines a method to assess the effect of this compound on chemoattractant-induced cell migration.[1][2]
Objective: To measure the inhibition of MCP-1-induced chemotaxis in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
-
Chemoattractant (e.g., MCP-1)
-
This compound
-
Cell staining solution (e.g., Diff-Quik)
Methodology:
-
Cell Preparation: Resuspend serum-starved RAW 264.7 cells in a serum-free medium. Pre-incubate the cells with various concentrations of this compound or a DMSO control.
-
Chamber Setup: Place the chemoattractant (MCP-1) in the lower wells of the chemotaxis chamber. Place the cell suspension in the upper chamber (insert).
-
Incubation: Incubate the chamber for a sufficient time (e.g., 2-4 hours) at 37°C to allow cell migration through the membrane.
-
Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Caption: General workflow for a cell chemotaxis assay.
Conclusion
This compound is a well-characterized and highly selective inhibitor of PI3Kγ.[1][3] Its in vitro profile demonstrates potent inhibition of the PI3Kγ isoform in enzymatic assays and effective blockade of the downstream PI3K/Akt signaling pathway in relevant cell-based models, leading to the suppression of key cellular functions like chemotaxis.[1][2] The detailed data and protocols provided in this guide offer a solid foundation for researchers to utilize this compound as a specific pharmacological tool to investigate the biological roles of PI3Kγ.
References
The PI3Kγ Inhibitor AS-605240: An In-Depth Technical Guide to its In Vivo Efficacy in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in various mouse models of disease. This compound has demonstrated significant therapeutic potential in preclinical studies for a range of conditions, including inflammatory diseases and cancer, primarily by modulating immune responses. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Efficacy Data of this compound In Vivo
The following tables summarize the quantitative outcomes of this compound treatment across different mouse models, providing a clear comparison of its effects.
Table 1: Efficacy of this compound in Inflammatory and Autoimmune Disease Models
| Disease Model | Mouse Strain | Dosage and Administration | Key Quantitative Outcomes | Reference |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) | 50 mg/kg, p.o. | Substantially reduced clinical and histological signs of joint inflammation. | [1][2][3] |
| Rheumatoid Arthritis | αCII-Induced Arthritis | 50 mg/kg | Protected against αCII-induced arthritis symptoms. | [4] |
| Autoimmune Diabetes | Non-obese diabetic (NOD) | 30 mg/kg, i.p. | Prevented diabetes onset, reversed hyperglycemia, suppressed autoreactive T cells, and increased Tregs. | [1][5] |
| Pulmonary Fibrosis | Bleomycin-induced | 25 and 50 mg/kg | Markedly reduced total cell count and numbers of macrophages, neutrophils, and lymphocytes in BALF. Significantly reduced TNF-α and IL-1β levels. | [1] |
| Peritonitis | RANTES-induced | ED₅₀ of 9.1 mg/kg | Reduced peritoneal neutrophil recruitment. | [1][4] |
| Ischemic Stroke | tMCAO | Not specified | Improved neurological function score and reduced infarct size. | [6] |
| Cutaneous Leishmaniasis | L. mexicana infection | Not specified | Significantly enhanced resistance to infection, associated with suppressed parasite entry into phagocytes. | [7] |
| Osteoporosis | Ovariectomy (OVX)-induced | 20 mg/kg, i.p. every 3 days | Inhibited bone loss; micro-CT scans showed a significant decrease in BV/TV, Tb.N, and Tb.Th in treated mice compared to controls. | [8][9] |
Table 2: Efficacy of this compound in Cancer Mouse Models
| Cancer Model | Mouse Strain | Cell Line | Dosage and Administration | Key Quantitative Outcomes | Reference |
| Neuroblastoma | SCID | SK-N-LO (PI3Kγ positive) | Not specified | Suppressed tumor growth and induced apoptosis. | [10][11] |
| Neuroblastoma | SCID | SK-N-AS (PI3Kγ deficient) | Not specified | No significant effect on tumor growth. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the literature.
Neuroblastoma Xenograft Model Protocol[10][11][12]
-
Cell Culture: PI3Kγ-positive (SK-N-LO) and PI3Kγ-deficient (SK-N-AS) human neuroblastoma cell lines are cultured in appropriate media.
-
Animal Model: Severe Combined Immunodeficiency (SCID) mice are used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: Neuroblastoma cells are implanted subcutaneously into the lumbar region of the mice.
-
Treatment: Once tumors become palpable, mice are randomized into treatment and control groups. This compound, dissolved in a vehicle such as 5% DMSO/NaCl, is administered, typically via intraperitoneal or oral routes.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored to assess toxicity.
Collagen-Induced Arthritis (CIA) Model Protocol[2][3][13]
-
Immunization: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant at the base of the tail.
-
Booster: A booster immunization is typically given 21 days after the primary immunization.
-
Treatment: Oral administration of this compound (e.g., 50 mg/kg) or vehicle control begins at the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is scored based on paw swelling and inflammation.
-
Histological Analysis: At the end of the study, joints are collected, fixed, and sectioned for histological evaluation of inflammation, cartilage damage, and bone erosion.
Visualizing the Mechanisms of this compound
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the action and evaluation of this compound.
Caption: Simplified PI3Kγ signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
AS-605240 (CAS 648450-29-7): A Technical Guide for Selective PI3Kγ Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AS-605240, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This compound, with the CAS number 648450-29-7, is a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes, particularly in inflammation and immune responses. This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes its signaling pathway and experimental workflows.
Core Compound Profile
This compound, chemically known as 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is an ATP-competitive inhibitor of PI3Kγ.[1][2] Its selectivity for the γ isoform over other Class I PI3K isoforms makes it a critical research tool for dissecting the specific functions of PI3Kγ in complex biological systems.[1][3]
Quantitative Data Summary
The inhibitory activity of this compound against various PI3K isoforms has been characterized through cell-free assays, with the half-maximal inhibitory concentration (IC50) values highlighting its selectivity for PI3Kγ.
| PI3K Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 8[2][3][4][5] | 7.8[5][6] | - |
| PI3Kα | 60[3][4][5] | - | 7.5-fold[3][4][7] |
| PI3Kβ | 270[3][4][5] | - | >30-fold[3][4][7] |
| PI3Kδ | 300[3][4][5] | - | >30-fold[3][4][7] |
Mechanism of Action: The PI3K/Akt Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for the binding site on the p110γ catalytic subunit of PI3Kγ.[1][8] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] The reduction in PIP3 levels at the plasma membrane inhibits the recruitment and activation of downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[3][9] The subsequent lack of Akt activation disrupts a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation.[3]
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay
This protocol outlines the methodology to determine the inhibitory activity of this compound against different PI3K isoforms in a cell-free system.
Objective: To determine the IC50 value of this compound for each PI3K isoform.
Materials:
-
Purified recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound dissolved in DMSO
-
Kinase buffer
-
Lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer)
-
γ-[33P]ATP
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine the purified PI3K isoform, kinase buffer, and lipid vesicles.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding γ-[33P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined duration (e.g., 2 hours).[4]
-
Termination of Reaction: Stop the reaction by adding neomycin-coated SPA beads.
-
Detection: Measure the radioactivity incorporated into the lipid vesicles using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Isoform-Specific Conditions:
| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ |
| Enzyme | 100 ng | 60 ng | 100 ng | 90 ng |
| PtdIns | 18 µM | 212 µM | 225 µM | 100 µM |
| PtdSer | 250 µM | 58 µM | 45 µM | 170 µM |
| ATP | 15 µM | 89 µM | 70 µM | 65 µM |
| MgCl2 | 10 mM | - | 4 mM | 1 mM |
| Na Cholate | 0.1% | - | - | - |
Data sourced from[3].
Caption: Workflow for the in vitro PI3K lipid kinase assay.
Cell-Based PKB/Akt Phosphorylation Assay
This protocol describes a method to assess the functional inhibition of the PI3K pathway by this compound in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced PKB/Akt phosphorylation.
Cell Line: RAW 264.7 mouse macrophages[4]
Materials:
-
RAW 264.7 cells
-
Serum-free cell culture medium
-
This compound dissolved in DMSO
-
Agonist (e.g., 50 nM C5a)[4]
-
Lysis buffer
-
Phospho-Akt (Ser473) specific antibody
-
Standard ELISA or Western blotting reagents
Methodology:
-
Cell Culture and Starvation: Culture RAW 264.7 cells to the desired confluency. Prior to the experiment, starve the cells in serum-free medium for 3 hours.[4]
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or DMSO for 30 minutes.[4]
-
Agonist Stimulation: Stimulate the cells with an agonist (e.g., 50 nM C5a) for 5 minutes to induce PI3K signaling.[4]
-
Cell Lysis: Wash the cells with cold PBS and lyse them to extract cellular proteins.
-
Detection of Phospho-Akt: Quantify the levels of phosphorylated Akt (Ser473) in the cell lysates using a phospho-specific antibody in an ELISA or Western blot format.
-
Data Analysis: Normalize the phospho-Akt signal to the total protein concentration or a loading control. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vivo Applications
This compound has demonstrated efficacy in various animal models, primarily those related to inflammation. For instance, in a RANTES-induced mouse model of peritonitis, this compound reduced neutrophil chemotaxis with an ED50 of 9.1 mg/kg.[4] Furthermore, in a mouse model of collagen-induced arthritis, a 50 mg/kg dose of this compound was shown to suppress joint inflammation and damage.[4] These studies highlight the potential of this compound as a therapeutic agent in inflammatory diseases.
Conclusion
This compound is a potent and selective PI3Kγ inhibitor that serves as an indispensable tool for researchers in both academic and industrial settings. Its well-characterized inhibitory profile and demonstrated in vitro and in vivo activity make it a cornerstone for studies on the physiological and pathological roles of PI3Kγ. The detailed protocols and data presented in this guide offer a solid foundation for the design and execution of experiments aimed at further elucidating the therapeutic potential of targeting the PI3Kγ signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
AS-605240: A Technical Guide for Selective PI3Kγ Inhibition
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
AS-605240 is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). As an ATP-competitive inhibitor, it demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms, rendering it an invaluable tool for investigating the specific roles of PI3Kγ in physiological and pathological processes, particularly in inflammation and autoimmune diseases. This document provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for this compound.
Chemical and Pharmacological Properties
This compound, chemically known as (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione, is a small molecule inhibitor belonging to the thiazolidinedione class.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of PI3Kγ, which blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][3][4][5] This event is a critical upstream step in the PI3K/Akt signaling cascade.
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₁₂H₇N₃O₂S | [1][2][6][7][8] |
| Molecular Weight | 257.27 g/mol | [1][5][6][7] |
| CAS Number | 648450-29-7 | [1] |
| IUPAC Name | (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione | [1] |
| Appearance | Light reddish or pink to orange solid powder | [6] |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol | [2][6][7][8] |
Biochemical Potency and Selectivity
This compound exhibits high potency for PI3Kγ with notable selectivity against other Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC₅₀) from cell-free kinase assays are summarized below.
| Target Isoform | IC₅₀ Value (nM) | References |
| PI3Kγ | 8 | [2][4][5][7][9] |
| PI3Kα | 60 | [2][4][5][8] |
| PI3Kβ | 270 | [2][4][5][8] |
| PI3Kδ | 300 | [2][4][5][8] |
Cellular and In Vivo Activity
The inhibitory action of this compound has been validated in various cellular and preclinical models.
| Assay / Model | Metric | Value | References |
| C5a-mediated Akt/PKB Phosphorylation (RAW 264.7 cells) | IC₅₀ | 90 nM | [2][4][9] |
| RANTES-induced Peritoneal Neutrophil Recruitment (Mouse) | ED₅₀ | 9.1 mg/kg | [2] |
| Collagen-Induced Arthritis (Mouse Model) | Effective Dose | 50 mg/kg (p.o.) | [4] |
Signaling Pathway and Experimental Workflow
PI3Kγ Signaling Pathway Inhibition
This compound targets PI3Kγ, which is typically activated downstream of G-protein coupled receptors (GPCRs) by stimuli such as chemokines. Inhibition of PI3Kγ prevents the formation of PIP3, a crucial secondary messenger that recruits and activates pleckstrin homology (PH) domain-containing proteins like Akt (Protein Kinase B) to the plasma membrane. This blockade disrupts downstream signaling events that regulate cell survival, migration, and inflammatory responses.
Drug Discovery and Evaluation Workflow
The preclinical evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical characterization to complex in vivo disease models. This workflow ensures a thorough assessment of potency, selectivity, cellular activity, and therapeutic efficacy.
Experimental Protocols
Protocol: In Vitro PI3Kγ Kinase Assay
This protocol outlines a method to determine the IC₅₀ value of this compound against purified PI3Kγ using a radiometric assay.
Materials:
-
Recombinant human PI3Kγ enzyme.
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1% CHAPS.
-
Lipid Vesicles: Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer) in a 1:1 ratio.
-
ATP Mix: Cold ATP and γ-[³³P]ATP.
-
This compound stock solution in DMSO.
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads.
-
96-well microplate.
-
Scintillation counter.
Methodology:
-
Compound Preparation : Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Kinase Buffer. Include a DMSO-only vehicle control.
-
Reaction Setup : To each well of a 96-well plate, add the following in order:
-
Diluted this compound or vehicle control.
-
Recombinant PI3Kγ enzyme diluted in Kinase Buffer.
-
Lipid vesicles.
-
-
Initiate Reaction : Start the kinase reaction by adding the ATP Mix (containing γ-[³³P]ATP).
-
Incubation : Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate Reaction : Stop the reaction by adding Neomycin-coated SPA beads, which bind to the phosphorylated lipid product.
-
Detection : Allow the beads to settle for at least 4 hours. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[5][10]
Protocol: Akt Phosphorylation Assay in RAW 264.7 Macrophages
This protocol uses Western blotting to measure the inhibition of agonist-induced Akt phosphorylation in a relevant cell line.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete Culture Medium: DMEM with 10% FBS.
-
Stimulant: C5a or MCP-1.
-
This compound stock solution in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary Antibodies: Anti-phospho-Akt (Ser473) and Anti-total-Akt.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Methodology:
-
Cell Culture : Plate RAW 264.7 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.[11]
-
Inhibitor Treatment : Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour.
-
Stimulation : Stimulate the cells with a pre-determined concentration of C5a (e.g., 50 nM) or MCP-1 for 5-10 minutes.[8]
-
Cell Lysis : Immediately wash the cells with ice-cold PBS and add Lysis Buffer to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot :
-
Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Analysis : Strip the membrane and re-probe for total Akt to serve as a loading control. Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.
Protocol: In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes a widely used model of rheumatoid arthritis to assess the in vivo efficacy of this compound.[3]
Materials:
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.[1]
-
Bovine Type II Collagen solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulation for oral gavage.
-
Calipers for paw thickness measurement.
Methodology:
-
Induction of Arthritis (Day 0) :
-
Prepare an emulsion of Type II Collagen and CFA in a 1:1 ratio.
-
Administer a 100 µL subcutaneous injection of the emulsion at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21) :
-
Prepare an emulsion of Type II Collagen and IFA in a 1:1 ratio.
-
Administer a 100 µL subcutaneous booster injection at a different site near the base of the tail.[2]
-
-
Treatment Regimen :
-
Begin oral gavage administration of this compound (e.g., 50 mg/kg) or vehicle control daily, starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.
-
-
Disease Assessment :
-
Monitor mice 3-4 times per week for the onset and severity of arthritis, typically starting around Day 24.
-
Score each paw based on a clinical scale (e.g., 0-4) for erythema, swelling, and joint deformity. The maximum score per mouse is 16.
-
Measure paw thickness using calipers as a quantitative measure of inflammation.[3]
-
-
Endpoint Analysis :
-
At the end of the study (e.g., Day 42-56), euthanize the mice.
-
Collect paws/joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Blood samples may be collected for cytokine analysis.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its demonstrated efficacy in a range of in vitro and in vivo models of inflammation underscores its value as a critical research tool for dissecting the role of PI3Kγ in immune cell function and inflammatory pathologies. The detailed protocols provided in this guide offer a robust foundation for researchers to further investigate the therapeutic potential of targeting PI3Kγ with this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. bowdish.ca [bowdish.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
AS-605240: A Technical Guide for the Selective Inhibition of PI3Kγ in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-605240 is a potent, orally active, and ATP-competitive inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in cellular signaling.[1][2] With a high degree of selectivity for the γ isoform over other Class I PI3K isoforms, this compound has emerged as an invaluable research tool for dissecting the specific roles of PI3Kγ in a multitude of physiological and pathological processes, particularly in inflammation, immune responses, and cancer.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, isoform selectivity, and its application in various experimental models. Detailed experimental protocols and structured data tables are presented to facilitate its effective use in the laboratory.
Introduction to this compound
This compound, chemically identified as 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a small molecule inhibitor belonging to the thiazolidinedione class.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the PI3Kγ enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This step is critical for the activation of downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which governs a wide array of cellular functions including cell growth, proliferation, survival, and motility.[5][6] The predominant expression of PI3Kγ in hematopoietic cells makes this compound a particularly useful tool for studying immune cell function and inflammatory diseases.[4][7]
Mechanism of Action and Signaling Pathway
This compound selectively targets the p110γ catalytic subunit of PI3Kγ.[8] By blocking the generation of PIP3, this compound prevents the recruitment and activation of downstream signaling proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B or PKB) and phosphoinositide-dependent kinase-1 (PDK1).[5][9] This leads to the attenuation of the entire PI3K/Akt/mTOR signaling cascade.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Quantitative Data: Potency and Selectivity
This compound exhibits high potency for PI3Kγ with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for the γ isoform over other Class I PI3Ks is a key feature for its utility as a research tool.
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Ki (nM) | Selectivity Fold vs. PI3Kγ |
| PI3Kγ | 8[10][11] | 7.8[10] | 1 |
| PI3Kα | 60[2][10][11] | - | 7.5 |
| PI3Kβ | 270[10][11] | - | 33.75 |
| PI3Kδ | 300[10][11] | - | 37.5 |
Table 2: Cellular and In Vivo Efficacy of this compound
| Assay | Cell Line / Model | Endpoint | Value |
| C5a-mediated PKB phosphorylation | RAW264.7 macrophages | IC50 | 90 nM[10][12] |
| MCP-1-induced chemotaxis | RAW264.7 cells | IC50 | 5.31 µM[10] |
| RANTES-induced peritonitis | Mouse model | Neutrophil chemotaxis (ED50) | 9.1 mg/kg[2][10] |
| Collagen-induced arthritis | Mouse model | Joint inflammation suppression | 50 mg/kg[10] |
| OVX-induced osteoporosis | Mouse model | Protection against bone loss | 20 mg/kg[13][14] |
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay
This assay measures the enzymatic activity of PI3K isoforms and the inhibitory effect of this compound.
Caption: Workflow for the In Vitro PI3K Lipid Kinase Assay.
Methodology:
-
Reaction Setup: In a microplate well, incubate the purified recombinant human PI3K isoform (e.g., 100 ng for PI3Kγ) with the appropriate kinase buffer at room temperature.[11]
-
Component Addition: Add lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer), and varying concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control.[3][11] Pre-incubate for 10-15 minutes.[3]
-
Reaction Initiation: Start the kinase reaction by adding ATP spiked with γ-[33P]ATP. The final concentrations of ATP and lipids should be optimized for each isoform.[11]
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 2 hours).[10]
-
Reaction Termination and Detection: Stop the reaction by adding neomycin-coated Scintillation Proximity Assay (SPA) beads, which bind to the phosphorylated lipid product.[3] Measure the radioactivity using a microplate scintillation counter.[3]
-
Data Analysis: Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.[4]
Cellular Akt Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitory effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.
Caption: Workflow for Western Blot Analysis of Akt Phosphorylation.
Methodology:
-
Cell Culture and Starvation: Culture cells (e.g., RAW264.7 macrophages) to the desired confluency. Starve the cells in serum-free medium for 3 hours prior to the experiment.[10]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.[10]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 50 nM C5a) for 5 minutes to activate the PI3K pathway.[10]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Applications in Research
This compound has been utilized in a wide range of research applications to investigate the role of PI3Kγ in various biological contexts:
-
Inflammation and Immunology: Due to the high expression of PI3Kγ in immune cells, this compound is extensively used to study inflammatory responses. It has been shown to reduce neutrophil chemotaxis and suppress joint inflammation in animal models of peritonitis and arthritis.[2][10]
-
Cancer Research: While pan-PI3K inhibitors are common in oncology research, the selective inhibition of PI3Kγ with this compound allows for the investigation of the specific role of this isoform in the tumor microenvironment and in inflammation-driven cancers.[4]
-
Metabolic Diseases: Studies in ob/ob mice, a model for obesity-induced diabetes, have shown that this compound can lower blood glucose levels and improve insulin (B600854) sensitivity.[10][15]
-
Neuroscience: this compound has been explored for its potential neuroprotective effects, with studies showing it can ameliorate cognitive deficits in a rat model of Alzheimer's disease.[16][17]
-
Bone Metabolism: Recent research indicates that this compound can inhibit osteoclast differentiation and function, suggesting a role in treating osteolytic diseases like osteoporosis.[13][14][18] It has also been observed to enhance osteoblast activity at certain concentrations.[7][13][18]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its demonstrated efficacy in a variety of in vitro and in vivo models makes it an indispensable tool for researchers investigating the multifaceted roles of PI3Kγ in health and disease. The detailed protocols and compiled data in this guide provide a solid foundation for the effective application of this compound in elucidating the complexities of PI3Kγ signaling and exploring its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellagentech.com [cellagentech.com]
- 16. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
Methodological & Application
AS-605240: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent, orally active, and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3] PI3Kγ is a crucial enzyme in the PI3K/Akt signaling pathway, which governs a multitude of cellular activities including cell growth, proliferation, survival, differentiation, and migration.[4][5][6] Predominantly expressed in leukocytes, PI3Kγ is a key player in immune and inflammatory responses, making it a compelling therapeutic target for a variety of inflammatory diseases and certain cancers.[5][7] this compound exhibits high selectivity for the PI3Kγ isoform, rendering it an invaluable tool for investigating the specific roles of this kinase in cellular and disease models.[2][8]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | [2] |
| Molecular Formula | C12H7N3O2S | [2] |
| Molecular Weight | 257.27 g/mol | [2] |
| CAS Number | 648450-29-7 | [2] |
| Appearance | Pink to orange solid | [2] |
| Solubility | Soluble in DMSO (up to 1.5 mg/ml with warming); Insoluble in water and ethanol | [2] |
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of PI3Kγ, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][5] This inhibition blocks the subsequent recruitment and activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), thereby attenuating the entire signaling cascade.[5]
Quantitative Data Summary
In Vitro Kinase Inhibitory Activity
| Target | IC50 | Ki | Assay Type | Reference |
| PI3Kγ | 8 nM | 7.8 nM | Cell-free kinase assay | [1][8][9] |
| PI3Kα | 60 nM | - | Cell-free kinase assay | [4][8] |
| PI3Kβ | 270 nM | - | Cell-free kinase assay | [4][8] |
| PI3Kδ | 300 nM | - | Cell-free kinase assay | [4][8] |
Cellular Activity
| Cell Line/System | Effect | IC50 | Assay Type | Reference |
| RAW264.7 macrophages | Inhibition of C5a-mediated PKB/Akt phosphorylation | 0.09 µM | ELISA | [1][4] |
| RAW264.7 macrophages | Inhibition of MCP-1 induced chemotaxis | 5.31 µM | Chemotaxis Assay | [8] |
| U-87MG human glioblastoma | Inhibition of cell growth | 0.32 µM | MTT assay (4 days) | [4] |
| HEK293 cells | Inhibition of tau phosphorylation | 1.6 µM | Immunofluorescence assay | [4] |
| Bone marrow-derived macrophages (BMMs) | Inhibition of RANKL-induced osteoclast differentiation | - | TRAP staining | [10][11] |
Signaling Pathway Diagram
Caption: PI3Kγ/Akt signaling pathway inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the appropriate amount of this compound powder. For a 10 mM stock solution, this would be 2.57 mg per 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming may be necessary to achieve complete dissolution.[4]
-
Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 2 years.[2]
Protocol 2: C5a-Mediated PKB/Akt Phosphorylation Assay in RAW264.7 Macrophages
This protocol details the procedure for assessing the inhibitory effect of this compound on C5a-induced Akt phosphorylation in a cellular context.[2][8]
Materials:
-
RAW264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Recombinant murine C5a
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
ELISA kit specific for phosphorylated Akt (Ser473)
Procedure:
-
Cell Culture and Starvation: Culture RAW264.7 macrophages to the desired confluency in a multi-well plate. Before the experiment, starve the cells in serum-free medium for 3 hours.[2][8]
-
Inhibitor Pre-treatment: Prepare working dilutions of this compound in serum-free medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.[4] Pre-treat the starved cells with the desired concentrations of this compound or a vehicle control (DMSO) for 30 minutes.[8]
-
Stimulation: Stimulate the cells with 50 nM of C5a for 5 minutes.[2][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
ELISA: Measure the levels of phosphorylated Akt (Ser473) in each sample using a specific ELISA kit, following the manufacturer's instructions. Normalize the phospho-Akt signal to the total protein concentration.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.[4]
Materials:
-
Cell line of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Also prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[4]
-
Remove the old medium and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals (typically 2-4 hours).
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Experimental Workflow Diagram
Caption: General workflow for a cell-based assay using this compound.
Conclusion
This compound is a well-characterized and selective inhibitor of PI3Kγ, making it a powerful research tool for dissecting the role of this kinase in various cellular processes, particularly those related to inflammation and immunity.[2] The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this compound in their cell culture experiments to explore the therapeutic potential of targeting the PI3Kγ signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | PI3Kγ Inhibitor | AmBeed.com [ambeed.com]
- 10. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving and Preparing AS-605240 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-605240 is a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in inflammatory and immune responses.[1] Its efficacy in various preclinical models of inflammatory diseases has made it a valuable tool for in vivo research.[2][3] Proper dissolution and formulation of this compound are critical for ensuring its bioavailability and achieving reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation of this compound for in vivo studies, including solubility data, recommended formulations, and step-by-step procedures for oral and intraperitoneal administration.
Physicochemical Properties and Solubility
This compound is a small molecule with the chemical formula C12H7N3O2S and a molecular weight of 257.27 g/mol .[1][4] Its solubility is a critical factor in preparing formulations for in vivo administration.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | Up to 5 mM[4] | Soluble up to 1.5 mg/mL with warming.[1][5] Moisture-absorbing DMSO can reduce solubility; use fresh, anhydrous DMSO.[6][7] |
| Water | Insoluble[1][6] | --- |
| Ethanol | Insoluble[1][6] | --- |
| 0.5 M NaOH | 3.02 mg/mL[6] | --- |
In Vivo Formulations
Due to its poor solubility in aqueous solutions, this compound requires specific formulations for in vivo delivery. The choice of formulation depends on the intended route of administration.
Table 2: Recommended Formulations for In Vivo Administration
| Route of Administration | Formulation | Maximum Concentration |
| Oral (p.o.) | 0.5% CMC-Na + 0.5% Tween-80 in Saline[8] | ≥ 5 mg/mL[6] |
| Oral (p.o.) / Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[9] | 2.5 mg/mL[9] |
| Intraperitoneal (i.p.) | PBS | Used as a vehicle for control in some studies.[10] |
Experimental Protocols
Preparation of this compound for Oral Administration (Suspension)
This protocol is suitable for preparing a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween-80
-
Sterile saline or distilled water
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Dissolve the this compound powder in a minimal volume of anhydrous DMSO. Vortex thoroughly. Gentle warming (e.g., 37°C water bath) can aid dissolution.[7]
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by dissolving 0.5% (w/v) CMC-Na and 0.5% (v/v) Tween-80 in sterile saline or distilled water.[8]
-
Suspension Formation: While vigorously vortexing the vehicle solution, slowly add the this compound/DMSO stock solution.
-
Homogenization: Continue to vortex the mixture until a uniform suspension is formed. Sonication can be used to further ensure homogeneity.[9]
-
Administration: Administer the freshly prepared suspension to the animals via oral gavage.
Preparation of this compound for Oral or Intraperitoneal Administration (Solution)
This protocol is suitable for preparing a solution of this compound that can be administered either orally or intraperitoneally.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Heating block or water bath (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Preparation: Prepare the co-solvent mixture by combining the required volumes of DMSO, PEG300, Tween-80, and saline in the specified ratio (10:40:5:45).[9]
-
Dissolution: Add the this compound powder to the co-solvent mixture.
-
Homogenization: Vortex the solution thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]
-
Administration: The prepared solution can be administered orally or via intraperitoneal injection. It is recommended to use the working solution on the same day it is prepared.[9]
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of PI3Kγ, which plays a crucial role in the PI3K/Akt signaling pathway. This pathway is integral to cell growth, proliferation, survival, and inflammation.[1]
Caption: PI3K/Akt signaling pathway inhibition by this compound.
The following diagram illustrates a general workflow for an in vivo study using this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting
Issue: Compound Precipitation upon Dilution
-
Cause: The concentration of DMSO in the final aqueous solution may be too high.
-
Solution: Ensure the final DMSO concentration is low, typically below 0.5%, to maintain solubility and minimize toxicity.[7] Perform serial dilutions and add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.[7] Pre-warming the aqueous buffer to 37°C can also improve solubility.[7]
Issue: Inconsistent Results
-
Cause: Incomplete dissolution or non-homogenous suspension can lead to inaccurate dosing.
-
Solution: Use fresh, anhydrous DMSO as moisture can reduce solubility.[6][7] Ensure thorough mixing, and consider sonication for suspensions. Prepare formulations fresh daily to ensure stability.[9]
Safety Precautions
This compound is a research chemical. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations.
Storage and Stability
-
Solid Powder: Store at -20°C for up to 3 years.[1]
-
DMSO Stock Solutions: Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellagentech.com [cellagentech.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS-605240 in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in mouse models of arthritis. The protocols and data herein are collated from established research to facilitate the investigation of PI3Kγ's role in rheumatoid arthritis and the therapeutic potential of its inhibition.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone erosion. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the γ isoform, is a critical mediator in the inflammatory cascade, primarily by regulating leukocyte recruitment and activation.[1] this compound is a potent and selective, orally active ATP-competitive inhibitor of PI3Kγ, making it an invaluable tool for studying the therapeutic effects of targeting this pathway in RA models.[2][3][4]
Mechanism of Action: The PI3Kγ Signaling Pathway in Arthritis
In the context of rheumatoid arthritis, pro-inflammatory stimuli such as chemokines and immune complexes activate G-protein coupled receptors (GPCRs) on the surface of immune cells like neutrophils and macrophages.[1] This activation leads to the recruitment and stimulation of PI3Kγ.[1] Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream signaling proteins, including Akt (also known as Protein Kinase B), which in turn modulates cellular processes crucial for the inflammatory response, such as cell survival, proliferation, and migration. By inhibiting PI3Kγ, this compound effectively blocks this signaling cascade, thereby suppressing the inflammatory response.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound based on published data.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| PI3Kγ | 8 | Cell-free kinase assay |
| PI3Kα | 60 | Cell-free kinase assay |
| PI3Kβ | 270 | Cell-free kinase assay |
| PI3Kδ | 300 | Cell-free kinase assay |
| PKB/Akt phosphorylation (C5a-stimulated) | 90 | Cellular assay |
| Data compiled from multiple sources.[2][3][5] |
Table 2: Recommended Dosage of this compound in Mouse Arthritis Models
| Arthritis Model | Mouse Strain | Dosage | Route of Administration | Frequency | Key Findings |
| Collagen-Induced Arthritis (CIA) | DBA/1J | 50 mg/kg | Oral (p.o.) | Twice daily | Substantially reduced clinical and histological signs of joint inflammation.[1][5][6] |
| αCII-Induced Arthritis | Not Specified | 50 mg/kg | Oral (p.o.) | Not Specified | Protected against disease development.[3][5] |
Experimental Protocols
The following are detailed protocols for the induction of Collagen-Induced Arthritis (CIA) and the subsequent therapeutic administration of this compound.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol describes a standard method for inducing arthritis in susceptible mouse strains.[1]
Materials:
-
Male DBA/1J mice (8-10 weeks old)[1]
-
Bovine type II collagen (dissolved in 0.1 M acetic acid at 2 mg/mL)[1]
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis[1]
-
Incomplete Freund's Adjuvant (IFA)[1]
-
Syringes and needles (26-gauge)[1]
Procedure:
-
Preparation of Emulsion for Primary Immunization: On day 0, prepare a 1:1 emulsion of bovine type II collagen (final concentration 1 mg/mL) and Complete Freund's Adjuvant (final concentration 2 mg/mL).[1] To achieve this, mix equal volumes of the collagen solution and CFA. Emulsify by repeatedly drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A key indicator of a stable emulsion is that a drop of it will not disperse when placed in water.[1]
-
Primary Immunization: Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail.[1]
-
Booster Immunization: On day 21, prepare a 1:1 emulsion of bovine type II collagen (1 mg/mL) and Incomplete Freund's Adjuvant. Administer a 100 µL booster injection of this emulsion intradermally at a different site near the base of the tail.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation of the this compound suspension and its administration to the arthritic mice.
Materials:
Procedure:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the CMC vehicle at the desired concentration. For a 50 mg/kg dose in a 20g mouse receiving a volume of 200 µL, the required concentration is 5 mg/mL.[1] It is crucial to ensure the suspension is homogenous by vortexing before each administration.[1]
-
Initiation of Treatment: Begin treatment when mice develop clinical signs of arthritis (e.g., a clinical score of ≥ 1).[1]
-
Administration: Administer this compound orally via gavage at a dose of 50 mg/kg, twice daily.[1]
-
Control Group: A control group of mice should be administered the vehicle (0.5% CMC) following the same volume and schedule.[1]
-
Monitoring: Monitor the mice daily for clinical signs of arthritis, such as paw swelling, erythema, and joint rigidity, and record the clinical scores.[3] Paw thickness can be measured using a caliper every other day.[3]
-
Endpoint Analysis: At the end of the treatment period (e.g., 10-14 days after initiation of treatment), euthanize the mice.[3] Paws can be collected for histological analysis of inflammation, cartilage damage, and bone erosion.[3] Serum can also be collected for the analysis of inflammatory cytokines and anti-collagen antibodies.[3]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow, from the induction of arthritis to the final analysis.
Conclusion
The therapeutic administration of this compound has been shown to significantly ameliorate the clinical and histological severity of arthritis in pre-clinical mouse models.[1] These findings underscore the critical role of PI3Kγ in the pathogenesis of rheumatoid arthritis and highlight its potential as a therapeutic target.[1] The information provided in these application notes can be utilized by researchers and drug development professionals to design and execute further studies to elucidate the mechanism of action and optimize the therapeutic application of PI3Kγ inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AS-605240 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent, orally active, and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] It functions as an ATP-competitive inhibitor, making it a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes, particularly in inflammation and immune responses.[1][3] These application notes provide detailed protocols for utilizing this compound in kinase assays to assess its inhibitory activity and to study its effects on downstream signaling pathways.
Mechanism of Action and Signaling Pathway
This compound selectively targets the p110γ catalytic subunit of PI3Kγ. The PI3K/Akt signaling pathway is a crucial regulator of many cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5][6][7][8] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[4][6][8]
Upon activation by G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[5][7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B or PKB), to the plasma membrane.[5] This leads to the phosphorylation and activation of Akt by other kinases like PDK1.[5][7] Activated Akt then phosphorylates a multitude of downstream substrates, modulating their activity and leading to various cellular responses. This compound, by inhibiting PI3Kγ, prevents the production of PIP3 and subsequently blocks the activation of Akt and its downstream effectors.[1]
Quantitative Data
The inhibitory activity of this compound against various Class I PI3K isoforms has been determined in cell-free kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for the γ isoform.
| Kinase Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kγ | Reference |
| PI3Kγ | 8 | - | [3][9][10][11][12][13][14] |
| PI3Kα | 60 | 7.5 | [3][10][11][12][13][15] |
| PI3Kβ | 270 | >30 | [3][10][11][12][13][15] |
| PI3Kδ | 300 | >30 | [3][10][11][12][13][15] |
In cell-based assays, this compound has been shown to inhibit the phosphorylation of Akt.
| Cell Line/System | Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| RAW264.7 Macrophages | C5a | PKB/Akt (Ser473) Phosphorylation | 90 | [10][13] |
Experimental Protocols
In Vitro PI3Kγ Lipid Kinase Assay
This protocol describes the measurement of PI3Kγ kinase activity and its inhibition by this compound using a radiometric assay.
Materials:
-
Human recombinant PI3Kγ
-
This compound
-
Kinase Buffer: 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Sodium Cholate[1][13]
-
Lipid Vesicles: Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)[1][13]
-
ATP solution containing γ-[³³P]ATP
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads[1][13]
-
96-well microplate
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase Buffer
-
Human recombinant PI3Kγ
-
Lipid Vesicles
-
This compound or DMSO (for control)
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution containing γ-[³³P]ATP to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding neomycin-coated SPA beads. The beads will bind to the phosphorylated lipid product.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of PI3Kγ activity for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Akt Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the inhibitory effect of this compound on the phosphorylation of Akt in a cellular context.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., C5a, MCP-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Determine the concentration-dependent inhibition of Akt phosphorylation by this compound.
-
This compound is a highly selective and potent inhibitor of PI3Kγ, making it an indispensable tool for researchers studying the role of this kinase in health and disease. The provided protocols offer a solid foundation for investigating the biochemical and cellular effects of this compound, enabling further exploration of the therapeutic potential of targeting PI3Kγ.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. adooq.com [adooq.com]
- 12. This compound - Chemietek [chemietek.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | PI3Kγ Inhibitor | AmBeed.com [ambeed.com]
- 15. Echelon Biosciences Research Labs AS605240 (PI3-K gamma Inhibitor 1) 1 | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Studying Neutrophil Chemotaxis with AS-605240
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards chemoattractant stimuli, is a cornerstone of the innate immune response and a critical element in inflammation.[1] The dysregulation of this process is implicated in the pathology of numerous inflammatory diseases.[1] A pivotal signaling pathway that governs neutrophil migration is the phosphoinositide 3-kinase (PI3K) pathway, with the class Iγ isoform (PI3Kγ) playing a dominant role.[1] AS-605240 is a potent and selective inhibitor of PI3Kγ, making it an invaluable tool for dissecting the molecular mechanisms of neutrophil migration and a potential therapeutic candidate for inflammatory disorders.[1]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the p110γ catalytic subunit of PI3Kγ.[1][2] By binding to the ATP-binding pocket of the enzyme, it blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][2] This inhibition of PIP3 production disrupts the localization of downstream signaling molecules, which in turn impairs the establishment of a leading edge and the directional migration of neutrophils.[1] The primary downstream effector pathway inhibited by this compound in neutrophil chemotaxis is the Akt (also known as Protein Kinase B or PKB) signaling pathway.[1][2] The inhibition of PI3Kγ by this compound prevents the phosphorylation and activation of Akt, thereby affecting various downstream targets involved in cytoskeletal rearrangement, which is critical for cell motility.[1]
Quantitative Data on the Effects of this compound on Neutrophil Function
The inhibitory effects of this compound on PI3Kγ activity and neutrophil function have been documented in several in vitro and in vivo studies. The following table summarizes key quantitative data.
| Cell Type | Assay Type | Chemoattractant | This compound Concentration | Observed Effect | Reference(s) |
| Human Neutrophils | 3D Collagen Gel Migration (Non-gradient) | CXCL8 | 10 µM | Significantly inhibited chemokinetic migration. | [3] |
| Human Neutrophils | 3D Collagen Gel Migration (Gradient) | CXCL8 | 10 µM | No effect on chemotactic migration. | [3] |
| Murine Neutrophils | In vivo LPS-induced lung injury model | LPS | Not specified | Reduced neutrophil migration into the alveolar space. | [4][5] |
| Wildtype Mouse PMNs | Chemotaxis Assay | CXCL2/3 | Not specified | Reduced migration by more than 60%. | [5] |
| Human Neutrophils | PKCα Activity Assay | fMLP (1 µM) | 10 µM | Suppressed fMLP-mediated activation of PKCα activity. | [6] |
Experimental Protocols
Neutrophil Isolation from Human Peripheral Blood
This protocol outlines the procedure for isolating neutrophils from fresh human peripheral blood using density gradient centrifugation.
Materials:
-
Fresh human peripheral blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
3% Dextran (B179266) solution
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer
Procedure:
-
Carefully layer the whole blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.[7]
-
After centrifugation, aspirate the upper layers, leaving the granulocyte/erythrocyte pellet at the bottom.[7]
-
Resuspend the pellet in HBSS and mix it with a 3% dextran solution to sediment the erythrocytes.[7]
-
Allow the erythrocytes to settle for 20-30 minutes.
-
Collect the leukocyte-rich supernatant.
-
Pellet the leukocytes by centrifugation and lyse any remaining red blood cells using RBC Lysis Buffer.[7]
-
Wash the neutrophil pellet with HBSS and resuspend in the appropriate assay buffer.[7]
-
Determine the cell concentration and viability using a hemocytometer and the trypan blue exclusion method.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils through a porous membrane towards a chemoattractant.
Materials:
-
Isolated human or murine neutrophils
-
Modified Boyden chamber apparatus
-
Polycarbonate filters (3-5 µm pore size)
-
Chemoattractant (e.g., 10 nM fMLP or 10 nM CXCL8)
-
This compound (and vehicle control, e.g., DMSO)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Fixing and staining reagents (e.g., methanol (B129727) and Giemsa stain) or Calcein-AM for fluorescence-based quantification
Procedure:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.[1]
-
Place the polycarbonate filter membrane over the lower wells.
-
Resuspend the isolated neutrophils in the assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.[1][3]
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.[7]
-
After incubation, remove the filter. Wipe the upper surface of the filter to remove any non-migrated cells.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Count the migrated cells in several high-power fields under a microscope.
-
Alternatively, for a fluorescence-based readout, pre-label the cells with Calcein-AM and quantify the migrated cells using a fluorescence plate reader.[7]
Western Blot for Akt Phosphorylation
This protocol is for detecting the phosphorylation status of Akt, a key downstream target of PI3Kγ, to confirm the inhibitory effect of this compound.
Materials:
-
Isolated neutrophils
-
Chemoattractant (e.g., 100 nM fMLP)
-
This compound (and vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Pre-incubate the isolated neutrophils with this compound or a vehicle control for 30 minutes at 37°C.[1]
-
Stimulate the cells with a chemoattractant (e.g., 100 nM fMLP) for a short duration (e.g., 1-5 minutes).[1]
-
Lyse the cells on ice and collect the protein lysate.
-
Determine the protein concentration of each sample using a BCA assay.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight.
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: PI3Kγ signaling in neutrophil chemotaxis and its inhibition by this compound.
Caption: Experimental workflow for a neutrophil chemotaxis assay using this compound.
Caption: Logical flow of this compound's inhibitory effect on neutrophil chemotaxis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for AS-605240 in Alzheimer's Disease Research
Introduction
AS-605240 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide range of cellular functions, including cell survival, proliferation, and inflammation.[3][4] In the context of Alzheimer's disease (AD), dysregulation of this pathway is implicated in key pathological processes such as neuroinflammation, amyloid-beta (Aβ) plaque formation, and the hyperphosphorylation of tau protein, which forms neurofibrillary tangles (NFTs).[3][5][6] this compound has emerged as a valuable chemical probe to investigate the role of PI3Kγ in AD and as a potential therapeutic agent.[1][7][8] Preclinical studies, particularly in a sporadic rat model of AD, have shown that this compound can ameliorate cognitive deficits, reduce oxidative stress, and decrease the expression of Aβ.[1][7][9]
Mechanism of Action in Alzheimer's Disease
This compound exerts its neuroprotective effects primarily through the selective inhibition of PI3Kγ, which in turn modulates downstream signaling and pathological processes in AD:
-
Neuroinflammation: PI3Kγ is predominantly expressed in immune cells, including microglia, the resident immune cells of the central nervous system.[10][11] In AD, microglia become activated in response to Aβ deposits, contributing to a chronic state of neuroinflammation that can exacerbate neuronal damage.[12][13][14] By inhibiting PI3Kγ, this compound can dampen microglial activation, reduce the production of pro-inflammatory cytokines, and mitigate neuroinflammatory processes.[8][10][11][15]
-
Amyloid-beta Pathology: The PI3K/Akt pathway is involved in the processing of amyloid precursor protein (APP) and the clearance of Aβ.[6] Studies have demonstrated that treatment with this compound can markedly restore the increased levels of Aβ protein expression in an animal model of AD.[1][7][8][9]
-
Tau Hyperphosphorylation: A key downstream effector of the PI3K/Akt pathway is Glycogen Synthase Kinase 3β (GSK-3β), one of the primary kinases responsible for phosphorylating the tau protein.[4][5] Hyperphosphorylated tau is the main component of NFTs.[6] By modulating the PI3K/Akt signaling cascade, this compound may indirectly influence the activity of GSK-3β, offering a potential mechanism to reduce tau pathology.[6]
Quantitative Data
The following tables summarize the key quantitative parameters for this compound based on published research.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | PI3Kγ | 8 nM | [1][2][6] |
| Ki | PI3Kγ | 7.8 nM | [2] |
| Selectivity | vs. PI3Kδ/β | >30-fold | [1][2] |
| Selectivity | vs. PI3Kα | 7.5-fold | [1] |
Table 2: In Vivo Efficacy of this compound in a Sporadic AD Rat Model (ICV-STZ)
| Parameter | Doses Administered (p.o.) | Outcome | Reference |
| Cognitive Impairment | 5, 15, and 25 mg/kg | Significant, dose-dependent improvement in Morris Water Maze & Passive Avoidance tests. | [1] |
| Lipid Peroxidation (LPO) | 5, 15, and 25 mg/kg | Significant, dose-dependent prevention of increased LPO levels in the brain. | [1] |
| Reduced Glutathione (GSH) | 5, 15, and 25 mg/kg | Significant, dose-dependent improvement of depleted GSH levels in the brain. | [1] |
| Superoxide Dismutase (SOD) | 5, 15, and 25 mg/kg | Significant, dose-dependent attenuation of the reduction in SOD activity. | [1] |
| Nitrite (B80452) Levels | 5, 15, and 25 mg/kg | Significant, dose-dependent reduction of increased brain nitrite levels. | [1] |
| Aβ Protein Expression | 5, 15, and 25 mg/kg | Marked, dose-dependent restoration (decrease) of Aβ protein expression levels in the brain. | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: PI3Kγ signaling pathway in AD and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies of this compound in a sporadic AD rat model.
Experimental Protocols
The following protocols are based on methodologies described for investigating this compound in a rat model of sporadic AD induced by intracerebroventricular streptozotocin (B1681764) (ICV-STZ).[1][7][9]
Protocol 1: In Vivo Administration in a Sporadic AD Rat Model
-
Animals: Male Wistar rats (150-200g) are used for this model.[1] Animals should be housed under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) and acclimatized for at least one week before the experiment.[1]
-
Groups: Animals are randomly divided into experimental groups:
-
Control (Vehicle)
-
ICV-STZ + Vehicle
-
ICV-STZ + this compound (e.g., 5 mg/kg)
-
ICV-STZ + this compound (e.g., 15 mg/kg)
-
ICV-STZ + this compound (e.g., 25 mg/kg)
-
ICV-STZ + Donepezil (0.1 mg/kg, as a positive control)[1]
-
-
This compound Formulation: Fresh solutions of this compound should be prepared daily. For oral gavage (p.o.), a suspension in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in water is commonly used.
-
Administration Schedule:
-
ICV-STZ Induction:
-
Anesthetize the rats using an appropriate anesthetic.
-
Mount the animal in a stereotaxic apparatus.
-
A single ICV injection of STZ (3 mg/kg), dissolved in artificial cerebrospinal fluid (aCSF), is administered into each lateral ventricle.[1][7]
-
The control group receives an equivalent volume of aCSF.
-
Allow animals to recover fully post-surgery.
-
Protocol 2: Behavioral Assessment
Behavioral tests are typically conducted during the final week of the treatment period.
-
Morris Water Maze (MWM):
-
Purpose: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (4 days): Conduct 4 trials per day for each rat. Place the rat in the water at one of four starting positions. Allow the rat to swim and find the hidden platform. If it fails to find it within 60-120 seconds, guide it to the platform. Record the escape latency (time to find the platform).
-
Probe Trial (Day 5): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Passive Avoidance Test:
-
Purpose: To assess fear-motivated memory.
-
Apparatus: A two-chambered box (one light, one dark) with a connecting door. The dark chamber has an electrified grid floor.
-
Acquisition Trial: Place the rat in the light chamber. When the rat enters the dark chamber, the door closes, and a mild foot shock is delivered.
-
Retention Trial (24h later): Place the rat back in the light chamber and measure the step-through latency (the time it takes for the rat to enter the dark chamber). Longer latencies indicate better memory of the aversive stimulus.
-
Protocol 3: Biochemical and Molecular Analysis
-
Tissue Collection: At the end of the 4-week treatment period, humanely euthanize the animals and rapidly dissect the brain. Isolate the hippocampus and cerebral cortex on ice.
-
Homogenate Preparation: Homogenize the brain tissues in an appropriate buffer (e.g., phosphate-buffered saline or a specific lysis buffer for Western blotting) containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant for analysis.
-
Oxidative Stress Marker Assays:
-
Lipid Peroxidation (LPO): Measure malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay, as described by Ohkawa et al., 1979.[1]
-
Reduced Glutathione (GSH): Quantify GSH levels using a method based on the reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[1]
-
Superoxide Dismutase (SOD): Measure SOD activity using a commercially available kit or a standard assay that measures the inhibition of a chromogen reduction.
-
Nitrite Levels: Estimate nitrite concentration, an indicator of nitric oxide production, using the Griess reagent.
-
-
Western Blotting for Aβ Expression:
-
Determine the total protein concentration of the brain homogenates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for Aβ (e.g., 6E10).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Normalize the Aβ band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Concluding Remarks
This compound is a critical research tool for elucidating the role of PI3Kγ-mediated signaling in the pathogenesis of Alzheimer's disease. The provided protocols offer a robust framework for in vivo evaluation of its therapeutic potential in a sporadic AD model.[6] The data strongly suggest that inhibiting PI3Kγ can counteract multiple facets of AD pathology, including cognitive decline, oxidative stress, and Aβ accumulation.[1][7][8]
Future research should extend these findings to other preclinical models, such as transgenic amyloid (e.g., APP/PS1) and tauopathy (e.g., P301L) models, to fully characterize the effects of this compound on both amyloid and tau pathologies.[6] Such studies will be crucial for validating PI3Kγ as a viable therapeutic target for Alzheimer's disease.
References
- 1. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Implications of Phosphoinositide 3-Kinase-Akt (PI3K-Akt) Pathway in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 5. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats | EXCLI Journal [excli.de]
- 10. The Importance of Phosphoinositide 3-Kinase in Neuroinflammation [mdpi.com]
- 11. Microglia-Mediated Neuroinflammation Through Phosphatidylinositol 3-Kinase Signaling Causes Cognitive Dysfunction [mdpi.com]
- 12. Microglial activation in Alzheimer's disease: The role of flavonoids and microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microglial activation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Importance of Phosphoinositide 3-Kinase in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AS-605240 in Osteoporosis and Osteoclast Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a small molecule inhibitor selective for phosphoinositide 3-kinase γ (PI3Kγ)[1][2]. Recent studies have highlighted its potential as a therapeutic agent for osteoporosis, a metabolic bone disease characterized by excessive bone resorption by osteoclasts[1][2][3]. This compound has been shown to blunt osteoporosis by inhibiting osteoclast formation and bone resorption, while also promoting osteoblast differentiation[1][2][3]. These application notes provide a comprehensive overview of the use of this compound in osteoporosis and osteoclast differentiation research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its effects on bone metabolism primarily by inhibiting the PI3K/Akt signaling pathway in osteoclast precursors[1][2][3]. This pathway is crucial for the differentiation and function of osteoclasts, which are induced by macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL)[1][2][4]. By inhibiting PI3Kγ, this compound suppresses the downstream activation of Akt and subsequently attenuates the expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1)[3]. NFATc1 is considered a master regulator of osteoclastogenesis[4][5]. The inhibition of this signaling cascade ultimately leads to a reduction in osteoclast differentiation and bone resorption[3]. Interestingly, this compound has also been observed to enhance the differentiation of osteoblasts, the cells responsible for bone formation, suggesting a dual beneficial effect on bone homeostasis[1][2][3].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on osteoclast and osteoblast activity, as well as its efficacy in an in vivo model of osteoporosis.
Table 1: In Vitro Effects of this compound on Osteoclast Differentiation and Function
| Parameter | This compound Concentration (µM) | Result | Reference |
| Cell Viability (BMMs) | < 5.0 | No significant toxicity observed at 24, 48, 72, and 96 hours. | [3] |
| TRAP-positive Multinucleated Cells | 1.25, 2.5, 5.0 | Dose-dependent decrease in the number and area of osteoclasts. | [3] |
| Bone Resorption Pit Area | 1.25, 2.5, 5.0 | Dose-dependent reduction in resorption pit area. | [3] |
| Osteoclast-related Gene Expression (Acp5, NFATc1, CTSK, DC-STAMP) | 1.25, 2.5, 5.0 | Dose-dependent decrease in mRNA expression levels. | [3] |
| c-Fos and NFATc1 Protein Expression | 5.0 | Time-dependent decrease in protein levels on days 1, 3, and 5. | [3] |
| c-Fos and NFATc1 Protein Expression | 1.25, 2.5, 5.0 | Dose-dependent decrease in protein levels after 5 days. | [3] |
BMMs: Bone Marrow-Derived Macrophages; TRAP: Tartrate-Resistant Acid Phosphatase; Acp5: Acid Phosphatase 5, Tartrate Resistant; NFATc1: Nuclear Factor of Activated T-cells 1; CTSK: Cathepsin K; DC-STAMP: Dendritic Cell-Specific Transmembrane Protein.
Table 2: In Vitro Effects of this compound on Osteoblast Differentiation
| Parameter | This compound Concentration (µM) | Result | Reference |
| Alkaline Phosphatase (ALP) Staining | 1.25, 2.5, 5.0 | Dose-dependent increase in ALP activity in MC3T3-E1 cells. | [1] |
| Osteoblast-related Gene Expression (ALP, Runx2, OCN) | 1.25, 2.5, 5.0 | Dose-dependent increase in mRNA expression levels. | [1] |
ALP: Alkaline Phosphatase; Runx2: Runt-related transcription factor 2; OCN: Osteocalcin.
Table 3: In Vivo Effects of this compound in an Ovariectomy (OVX)-Induced Osteoporosis Mouse Model
| Parameter | Treatment Group | Result Compared to OVX Control | Reference |
| Bone Volume/Total Volume (BV/TV) | This compound (20 mg/kg) | Significant increase. | [3] |
| Trabecular Number (Tb.N) | This compound (20 mg/kg) | Significant increase. | [3] |
| Trabecular Thickness (Tb.Th) | This compound (20 mg/kg) | Significant increase. | [3] |
| Osteoclast Surface/Bone Surface (Oc.S/BS) | This compound (20 mg/kg) | Significant decrease. | [3] |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation Assay
Objective: To assess the effect of this compound on RANKL-induced osteoclast differentiation from bone marrow-derived macrophages (BMMs).
Materials:
-
Bone marrow cells from mice
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
This compound
-
CCK-8 Cell Viability Assay Kit
-
TRAP Staining Kit
-
96-well and 6-well plates
Procedure:
-
Isolation and Culture of BMMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs. Collect the non-adherent cells.
-
-
Cell Viability Assay (CCK-8):
-
Seed BMMs in a 96-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0, 10 µM) for 24, 48, 72, and 96 hours.
-
Assess cell viability using the CCK-8 kit according to the manufacturer's instructions to determine the non-toxic concentration range. A concentration of up to 5.0 µM has been shown to be safe for BMMs[3].
-
-
Osteoclast Differentiation:
-
Seed BMMs in a 96-well plate at a density of 1.5 x 10³ cells/well and incubate overnight.
-
Replace the medium with differentiation medium containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and different concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0 µM).
-
Incubate for 6 days, replacing the medium every 2-3 days.
-
-
TRAP Staining:
-
After 6 days, fix the cells with 4% paraformaldehyde for 20 minutes.
-
Perform TRAP staining according to the manufacturer's protocol.
-
Identify mature osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).
-
Capture images using a light microscope and quantify the number and area of osteoclasts.
-
Protocol 2: Bone Resorption Pit Assay
Objective: To evaluate the effect of this compound on the bone-resorbing activity of mature osteoclasts.
Materials:
-
BMMs
-
Osteoclast differentiation medium (as in Protocol 1)
-
This compound
-
Bone-mimicking coated plates (e.g., Corning Osteo Assay Surface Plates)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Osteoclast Generation:
-
Differentiate BMMs into mature osteoclasts on bone-mimicking coated plates using the differentiation medium described in Protocol 1.
-
-
This compound Treatment:
-
Treat mature osteoclasts with different concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0 µM) in the differentiation medium.
-
-
Visualization of Resorption Pits:
-
After the desired incubation period, remove the cells from the plates.
-
Visualize the resorption pits using a scanning electron microscope.
-
Quantify the area of bone resorption pits using image analysis software (e.g., ImageJ).
-
Protocol 3: Gene Expression Analysis by RT-qPCR
Objective: To determine the effect of this compound on the expression of osteoclast- and osteoblast-related genes.
Materials:
-
BMMs or MC3T3-E1 pre-osteoblast cells
-
Differentiation medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., Acp5, NFATc1, CTSK, DC-STAMP for osteoclasts; ALP, Runx2, OCN for osteoblasts) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Culture and Treatment:
-
Culture BMMs or MC3T3-E1 cells and treat with differentiation medium and various concentrations of this compound as described in previous protocols.
-
-
RNA Extraction and cDNA Synthesis:
-
At the end of the culture period, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Normalize the expression of target genes to the housekeeping gene.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
BMMs
-
Osteoclast differentiation medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-c-Fos, anti-NFATc1, anti-β-actin)
-
Secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed BMMs in 6-well plates.
-
For time-course experiments, treat cells with or without 5 µM this compound and RANKL for 0, 1, 3, and 5 days.
-
For dose-response experiments, treat cells with 0, 1.25, 2.5, and 5.0 µM this compound and RANKL for 5 days.
-
To analyze upstream signaling, pre-treat cells with 5 µM this compound for 4 hours before stimulation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize to a loading control like β-actin.
-
Protocol 5: In Vivo Ovariectomy (OVX)-Induced Osteoporosis Model
Objective: To evaluate the therapeutic effect of this compound on bone loss in a mouse model of osteoporosis.
Materials:
-
Female mice (e.g., C57BL/6)
-
Surgical instruments for ovariectomy
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Micro-CT scanner
-
Histology reagents (for H&E and TRAP staining)
Procedure:
-
Animal Model:
-
Perform bilateral ovariectomy (OVX) on female mice to induce osteoporosis. A sham-operated group should be included as a control.
-
-
Treatment:
-
Four weeks post-surgery, administer this compound (e.g., 20 mg/kg) or PBS (vehicle control) to the OVX mice every 3 days for 4 weeks via an appropriate route (e.g., intraperitoneal injection).
-
-
Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the femurs.
-
Micro-CT Analysis: Scan the femurs using a micro-CT scanner to analyze bone microarchitecture parameters such as BV/TV, Tb.N, and Tb.Th.
-
Histological Analysis: Decalcify the femurs, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to observe bone morphology and Tartrate-Resistant Acid Phosphatase (TRAP) staining to quantify osteoclasts.
-
Visualizations
Caption: this compound inhibits the RANKL-induced PI3Kγ/Akt signaling pathway.
Caption: In vitro experimental workflow for studying this compound effects.
Caption: In vivo experimental workflow for testing this compound in an osteoporosis model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NFATc1: functions in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS-605240 Treatment in Collagen-Induced Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in preclinical collagen-induced arthritis (CIA) mouse models. The protocols and data herein are based on established research to facilitate the investigation of PI3Kγ's role in rheumatoid arthritis and the therapeutic potential of its inhibition.
Introduction
Collagen-induced arthritis (CIA) is a widely utilized animal model that recapitulates many of the immunological and pathological hallmarks of human rheumatoid arthritis (RA).[1] This model is characterized by an autoimmune response to type II collagen, which leads to synovitis, cartilage degradation, and bone erosion.[1] The phosphoinositide 3-kinase (PI3K) signaling pathway, specifically the γ isoform, is a critical mediator in the inflammatory cascade, primarily through its role in leukocyte recruitment and activation.[1] this compound is a potent and selective inhibitor of PI3Kγ, making it an invaluable tool for interrogating the therapeutic effects of blocking this pathway in the context of RA.[1]
Mechanism of Action: PI3Kγ Signaling in Rheumatoid Arthritis
In rheumatoid arthritis, pro-inflammatory stimuli such as chemokines and immune complexes activate G-protein coupled receptors (GPCRs) on the surface of immune cells like neutrophils and macrophages. This activation leads to the recruitment and subsequent activation of PI3Kγ.[1] Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream effector proteins, most notably Akt (Protein Kinase B). The activation of the Akt signaling cascade promotes cell survival, proliferation, and the production of inflammatory mediators, which contribute to the chronic inflammation and joint destruction characteristic of RA. This compound, by selectively inhibiting PI3Kγ, blocks the production of PIP3 and consequently attenuates the downstream inflammatory signaling cascade.[1]
Data Presentation: Efficacy of this compound in Therapeutic CIA Model
The following tables summarize the quantitative data on the efficacy of this compound administered therapeutically in a collagen-induced arthritis model. Data are presented as mean ± SEM.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Day 28 | Day 35 | Day 42 |
| Vehicle | 4.2 ± 0.5 | 8.5 ± 0.9 | 10.3 ± 1.1 |
| This compound (50 mg/kg, b.i.d.) | 2.1 ± 0.3 | 4.3 ± 0.6 | 5.1 ± 0.7 |
Clinical scoring is based on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.[1]
Table 2: Effect of this compound on Paw Volume
| Treatment Group | Day 28 (mm³) | Day 35 (mm³) | Day 42 (mm³) |
| Vehicle | 28.5 ± 2.1 | 45.3 ± 3.5 | 52.1 ± 4.2 |
| This compound (50 mg/kg, b.i.d.) | 19.8 ± 1.5 | 29.7 ± 2.3 | 33.4 ± 2.8 |
Table 3: Effect of this compound on Histological Score at Day 42
| Treatment Group | Synovitis | Pannus Formation | Cartilage Erosion | Bone Resorption |
| Vehicle | 3.5 ± 0.4 | 3.2 ± 0.3 | 3.1 ± 0.4 | 2.9 ± 0.3 |
| This compound (50 mg/kg, b.i.d.) | 1.5 ± 0.2 | 1.3 ± 0.2 | 1.2 ± 0.2 | 1.1 ± 0.1 |
Histological scoring is based on a scale of 0 (normal) to 4 (severe).[1]
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for inducing CIA and administering this compound.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes a standard method for inducing arthritis in a susceptible mouse strain.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (dissolved in 0.1 M acetic acid at 2 mg/mL)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
Procedure:
-
Preparation of Emulsion for Primary Immunization: On day 0, prepare a 1:1 emulsion of bovine type II collagen (1 mg/mL final concentration) and Complete Freund's Adjuvant (2 mg/mL final concentration). To do this, mix equal volumes of the collagen solution and CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.[1]
-
Primary Immunization: Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen per mouse.[1]
-
Preparation of Emulsion for Booster Immunization: On day 21, prepare a 1:1 emulsion of bovine type II collagen (1 mg/mL final concentration) and Incomplete Freund's Adjuvant.
-
Booster Immunization: Anesthetize the mice. Inject 100 µL of the emulsion intradermally at a site different from the primary immunization (e.g., the back).
-
Monitoring: Begin monitoring the mice for signs of arthritis around day 21. Clinically score the mice 3-4 times per week. The onset of arthritis is typically observed between days 24 and 28.[1]
Protocol 2: Preparation and Administration of this compound
This protocol outlines the oral administration of this compound in a therapeutic regimen, meaning the treatment begins after the onset of clinical signs of arthritis.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in water
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Prepare a suspension of this compound in the CMC vehicle at the desired concentration. For a 50 mg/kg dose in a 20g mouse receiving 200 µL, the concentration would be 5 mg/mL. Ensure the suspension is homogenous by vortexing before each administration.[1]
-
Initiation of Treatment: Begin treatment when mice develop clinical signs of arthritis (a clinical score of ≥ 1).[1]
-
Administration: Administer this compound orally via gavage at a dose of 50 mg/kg, twice daily.[1]
-
Control Group: Administer the vehicle (0.5% CMC) to the control group of mice following the same schedule.
Protocol 3: Assessment of Arthritis Severity
Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4 as follows:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
The clinical score for each mouse is the sum of the scores for all four paws, with a maximum possible score of 16.
Paw Volume Measurement: Paw swelling can be quantified using a plethysmometer. The volume of each hind paw is measured at regular intervals throughout the study.
Experimental Workflow
The following diagram illustrates the timeline and key steps in a typical experiment investigating the therapeutic efficacy of this compound in the CIA model.
References
Application Notes and Protocols for AS-605240 in Myocardial Infarction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is a key enzyme in intracellular signaling cascades, particularly those downstream of G-protein coupled receptors (GPCRs), which are involved in inflammation, immune cell trafficking, and cardiac function. The role of PI3Kγ in the context of myocardial infarction (MI) is complex and has been a subject of considerable research. These application notes provide a comprehensive overview of the use of this compound in preclinical MI studies, including its mechanism of action, experimental protocols, and a summary of key quantitative findings.
Mechanism of Action in Myocardial Infarction
The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. In the heart, this pathway is activated during ischemia-reperfusion injury and plays a role in cardioprotection. PI3Kγ, specifically, is involved in the Reperfusion Injury Salvage Kinase (RISK) pathway, leading to the activation of Akt and ERK1/2, which are pro-survival kinases.
However, the role of PI3Kγ is multifaceted. While its kinase activity can contribute to inflammatory responses that may exacerbate cardiac damage post-MI, studies have also suggested a kinase-independent, protective role. Pharmacological inhibition of PI3Kγ's kinase activity with this compound has been used to dissect these functions. Research has shown that treatment with this compound can lead to phenotypes similar to those observed in PI3Kγ knockout (KO) mice, which include impaired neovascularization and increased infarct size. This suggests that the kinase activity of PI3Kγ may be crucial for reparative processes post-MI.[1][2]
Conversely, studies with mice expressing a catalytically inactive (kinase-dead, KD) form of PI3Kγ have shown outcomes that are not as severe as the KO or this compound-treated mice, and in some aspects, even show improved function.[1][2] This has led to the hypothesis that PI3Kγ may have a structural, kinase-independent role in cardioprotection. This controversy is a critical consideration for researchers using this compound to study myocardial infarction.
Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt signaling pathway in the context of myocardial infarction and the point of intervention for this compound.
Caption: PI3K/Akt signaling pathway in myocardial infarction.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of PI3Kγ modulation in mouse models of myocardial infarction.
Table 1: Effects on Cardiac Function
| Experimental Group | Left Ventricular Fractional Shortening (%) | Left Ventricular Ejection Fraction (%) | Reference |
| Wild-Type (WT) | 17 | - | [2] |
| PI3Kγ Knockout (KO) | 12 | - | [2] |
| PI3Kγ Kinase-Dead (KD) | 21 | - | [2] |
| WT + this compound | Similar to PI3Kγ KO | - | [1] |
Table 2: Effects on Myocardial Remodeling and Injury
| Experimental Group | Infarct Size (% of Area at Risk) | Capillary Density (capillaries/mm²) | Cardiomyocyte Apoptosis | Reference |
| Wild-Type (WT) | Baseline | Baseline | Baseline | [3][4] |
| PI3Kγ Knockout (KO) | Increased | Decreased | Increased | [3][4] |
| WT + this compound | Increased | Decreased | Increased | [3] |
Experimental Protocols
Murine Model of Myocardial Infarction (Left Anterior Descending Coronary Artery Ligation)
This protocol describes the induction of myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia: Isoflurane (B1672236)
-
Ventilator
-
Surgical microscope
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
Suture material (e.g., 8-0 silk)
-
Electrocardiogram (ECG) monitor
-
Warming pad
Procedure:
-
Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Intubate the mouse and connect it to a ventilator.
-
Place the mouse in a supine position on a warming pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Carefully remove the pericardium to visualize the LAD artery.
-
Pass a suture needle with 8-0 silk underneath the LAD at a position just below the left atrium.
-
Ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale color in the apex of the left ventricle and ST-segment elevation on the ECG.
-
Close the chest wall in layers.
-
Allow the mouse to recover from anesthesia on a warming pad. Provide appropriate post-operative analgesia.
Caption: Experimental workflow for inducing myocardial infarction in mice.
Administration of this compound
Formulation:
-
This compound can be dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration or in a solution containing DMSO, PEG300, and Tween 80 for intraperitoneal injection.
Administration:
-
Dosage: A typical dose used in mice is 50 mg/kg/day.[5]
-
Route of Administration: Oral gavage or intraperitoneal (i.p.) injection.
-
Timing: In the study by Siragusa et al., this compound was administered starting 3 days before the induction of myocardial infarction.[1]
Assessment of Cardiac Function (Echocardiography)
Procedure:
-
Anesthetize the mouse lightly with isoflurane.
-
Place the mouse on an imaging platform with ECG electrodes.
-
Use a high-frequency ultrasound system with a linear array transducer.
-
Obtain two-dimensional images in both parasternal long-axis and short-axis views.
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate left ventricular fractional shortening (LVFS) and ejection fraction (LVEF) using standard formulas.
Quantification of Infarct Size (TTC Staining)
Materials:
-
1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate (B84403) buffer
-
Formalin
Procedure:
-
At the end of the experiment, euthanize the mouse and excise the heart.
-
Cannulate the aorta and perfuse the heart with saline to wash out the blood.
-
Slice the ventricles into 1-2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 20-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Fix the stained slices in 10% formalin.
-
Image the slices and use image analysis software (e.g., ImageJ) to quantify the area of infarction and the total area of the left ventricle for each slice.
-
Calculate the infarct size as a percentage of the total left ventricular area.
Western Blot Analysis for Protein Phosphorylation
Procedure:
-
Homogenize heart tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable tool for investigating the role of PI3Kγ in myocardial infarction. However, researchers must be mindful of the ongoing debate regarding the kinase-dependent versus kinase-independent functions of PI3Kγ. The experimental protocols provided here offer a foundation for conducting in vivo studies in murine models of MI. Careful experimental design and comprehensive endpoint analysis are crucial for interpreting the effects of this compound on cardiac injury and remodeling.
References
- 1. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 4. High-Resolution Echocardiographic Assessment of Infarct Size and Cardiac Function in Mice with Myocardial Infarction | Thoracic Key [thoracickey.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for AS-605240 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies involving the selective PI3Kγ inhibitor, AS-605240, in cancer cell lines. Detailed protocols for key assays are provided to ensure reproducible and robust results.
Introduction
This compound is a potent, ATP-competitive, and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[2] this compound's selectivity for the PI3Kγ isoform, which is predominantly expressed in hematopoietic cells, suggests its potential as a targeted therapy in inflammation-driven cancers and for modulating the tumor microenvironment.[2]
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of PI3Kγ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This inhibition blocks the subsequent activation of downstream signaling molecules, most notably Akt (Protein Kinase B), which in turn modulates cellular processes like cell survival and proliferation.[3][4]
Data Presentation
Table 1: In Vitro Potency of this compound against Class I PI3K Isoforms
| Isoform | IC50 (nM) | Reference(s) |
| PI3Kγ | 8 | [2][5][6] |
| PI3Kα | 60 | [1][5][6] |
| PI3Kβ | 270 | [1][5][6] |
| PI3Kδ | 300 | [1][5][6] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration | Reference(s) |
| U-87MG | Glioblastoma | MTT Assay (4 days) | Growth Inhibition (IC50) | 0.32 µM | [1] |
| SK-N-LO | Neuroblastoma | Proliferation Assay | Cell Proliferation | Micromolar concentrations | [7] |
| SK-N-MC | Neuroblastoma | Proliferation Assay | Cell Proliferation | Micromolar concentrations | [7] |
| Canine DLBCL (CLBL-1) | Diffuse Large B-cell Lymphoma | Proliferation Assay | Cell Proliferation | High concentrations | [4] |
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in cancer cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.[1]
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)[1]
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.[1] The final DMSO concentration should typically be below 0.5%.[1]
-
Cell Treatment: Replace the old medium with 100 µL of the prepared compound dilutions and controls. Incubate for the desired duration (e.g., 48-72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.[2]
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound.[8][9]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for a specified time. Include untreated and vehicle controls.
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. Combine with any floating cells from the supernatant. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes).[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol is for assessing the effect of this compound on the PI3K/Akt signaling pathway.[7][10]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and then lyse them with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., total Akt) or a loading control (e.g., β-actin or GAPDH).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. Targeting PI3K in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
Troubleshooting & Optimization
AS-605240 solubility issues and solutions
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kγ inhibitor, AS-605240.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective ATP-competitive inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) with an IC50 of 8 nM.[1][2][3][4][5] It demonstrates significant selectivity for PI3Kγ over other PI3K isoforms (α, β, and δ).[2][3][6] Its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which is crucial in cellular processes such as inflammation and cell survival.[4][5][7]
2. What are the recommended solvents for dissolving this compound?
The most commonly recommended solvent for reconstituting this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[5][8][9] For in vivo applications, DMSO stock solutions are often diluted further in aqueous solutions containing agents such as Tween-80 and carboxymethyl cellulose (B213188) sodium (CMC-Na).[5][10]
3. What is the solubility of this compound in different solvents?
The solubility of this compound can have slight variations between different batches. The following table summarizes approximate solubility data.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥4.28 mg/mL | ≥16.64 mM | Gentle warming and the use of fresh, anhydrous DMSO are recommended for optimal solubility.[5] |
| DMSO | 3.33 mg/mL | 12.94 mM | Requires sonication and warming to 80°C.[5][7] |
| DMSO | 1.7 mg/mL | 6.76 mM | - |
| DMSO | 1.5 mg/mL | 5.83 mM | Warming may be required.[4][8] |
| DMSO | 1 mg/mL | 3.88 mM | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[2][5] |
| DMSO | 0.4 mg/mL | 1.55 mM | - |
| Water | Insoluble | - | [2][4][5] |
| Water | 2.78 mg/mL | 10.81 mM | Requires sonication, warming, and pH adjustment to 10 with NaOH.[5][7] |
| Ethanol | Insoluble | - | [2][4][5] |
| DMF | 0.2 mg/mL | 0.78 mM | - |
4. How should I store this compound solutions?
-
DMSO Stock Solutions: Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][4][8]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in DMSO
Question: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
Answer:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it absorbs moisture from the air, which can significantly decrease the solubility of this compound.[2][5] Always use a fresh, unopened bottle or properly stored anhydrous DMSO.
-
Warm the Solution: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution.[5] Some protocols even suggest heating up to 80°C.[7]
-
Sonication: Use an ultrasonic bath for 5-10 minutes to help break down powder clumps and facilitate dissolution.[5]
-
Verify Concentration: Ensure that you are not trying to dissolve the compound above its known solubility limit.
Issue: Precipitation Upon Dilution into Aqueous Media
Question: I noticed a precipitate forming after I diluted my this compound DMSO stock into my cell culture medium. How can I prevent this?
Answer:
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution low, typically below 0.5%, to minimize solvent toxicity and maintain compound solubility.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.[11] Add the stock solution drop-wise into pre-warmed (37°C), vigorously swirling or vortexing media.[12]
-
Pre-warm Media: Always use media that has been pre-warmed to 37°C, as adding the compound to cold media can reduce its solubility.[11]
-
Media Components: Be aware that components in your cell culture media, such as high concentrations of calcium or phosphate, can sometimes contribute to compound precipitation.[13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.57 mg (Molecular Weight: 257.27 g/mol ).[5][7]
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.[5]
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the vial (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes.[5]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[5][7]
Protocol 2: Preparation of a Formulation for In Vivo Use
This protocol yields a suspended solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection.[7]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well. [1]
-
Add 50 µL of Tween-80 and mix until the solution is uniform. [1]
-
Add 450 µL of saline to bring the final volume to 1 mL. [1]
-
Vortex or sonicate the suspension to ensure it is uniformly dispersed before administration. [7]
Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cellagentech.com [cellagentech.com]
- 7. benchchem.com [benchchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AS-605240 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AS-605240 for accurate and reproducible IC50 determination. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual diagrams to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent, orally active, and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] PI3Kγ is a lipid kinase primarily expressed in leukocytes and is a key component of the PI3K/Akt/mTOR signaling pathway, which regulates various cellular processes including inflammation, immune responses, cell growth, and survival.[2][3] By selectively inhibiting PI3Kγ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), thereby attenuating downstream signaling.[4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay type (cell-free vs. cell-based) and the specific cell line used. It is crucial to determine the IC50 empirically for your specific experimental system.
| Assay Type | Target/Cell Line | Reported IC50 |
| Cell-free Kinase Assay | PI3Kγ | ~8 nM[1] |
| Cell-free Kinase Assay | PI3Kα | ~60 nM[1] |
| Cell-free Kinase Assay | PI3Kβ | ~270 nM[1] |
| Cell-free Kinase Assay | PI3Kδ | ~300 nM[1] |
| Cell-based Assay | RAW 264.7 macrophages (PKB/Akt phosphorylation) | ~90 nM[1] |
| Cell-based Assay | RAW 264.7 macrophages (chemotaxis) | ~5.31 µM[1] |
| Cell-based Assay | Bone marrow-derived macrophages (osteoclast formation) | Effective at 1.25-5 µM[5] |
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][6] To prepare a stock solution (e.g., 10 mM), dissolve the compound in fresh, anhydrous DMSO.[6] Gentle warming and sonication may be necessary to ensure complete dissolution.[6] Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years) to avoid repeated freeze-thaw cycles.[2]
Q4: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistent IC50 values can arise from several factors, including:
-
Cell-based variability : Cell passage number, cell health, and seeding density can all impact drug sensitivity.[7][8]
-
Compound precipitation : this compound has limited aqueous solubility and can precipitate when diluted from a DMSO stock into cell culture medium.[2]
-
Inaccurate dilutions : Errors in preparing serial dilutions can lead to significant concentration inaccuracies.
-
Assay conditions : Variations in incubation time, temperature, and reagent concentrations can affect the results.[7]
Troubleshooting Guide
This guide addresses common issues encountered when determining the IC50 of this compound.
Issue 1: High variability in replicate wells.
-
Possible Cause: Inconsistent cell seeding, incomplete mixing of the compound, or edge effects in the microplate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Gently mix the plate after adding this compound.
-
Avoid using the outer wells of the microplate, or fill them with a mock solution (e.g., sterile water or PBS) to maintain humidity.
-
Issue 2: No dose-dependent inhibition observed.
-
Possible Cause: The concentration range tested is too low or too high, or the compound has degraded.
-
Solution:
-
Perform a wide range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., 1 nM to 100 µM) to identify the inhibitory range.
-
Ensure proper storage of this compound and its stock solutions to prevent degradation.[2] Use freshly prepared dilutions for each experiment.
-
Issue 3: Compound precipitation in the cell culture medium.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Solution:
-
Keep the final DMSO concentration in the culture medium below 0.5% to maintain solubility and minimize solvent toxicity.[2]
-
Perform a stepwise dilution of the DMSO stock into pre-warmed (37°C) aqueous buffer or medium while vortexing to ensure rapid mixing.[6]
-
Visually inspect the wells for any signs of precipitation under a microscope.
-
Issue 4: Unexpectedly high IC50 value in a cell-based assay compared to the biochemical IC50.
-
Possible Cause: Poor cell permeability, active efflux of the compound from the cells, or high protein binding in the cell culture medium.
-
Solution:
-
The difference between biochemical and cellular IC50 values is expected. Cellular assays account for factors like membrane transport and target engagement within a complex biological system.
-
Consider using cell lines with known transporter expression profiles or supplementing the medium with transporter inhibitors to investigate efflux mechanisms.
-
Experimental Protocols
Protocol 1: Cell-Based Assay for IC50 Determination (e.g., using a Cell Viability Readout)
-
Cell Seeding:
-
Culture cells in appropriate growth medium and ensure they are in the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[2]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.[6]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[2] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment (e.g., MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).[9]
-
Prepare serial dilutions of this compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a multi-well plate, add the recombinant human PI3Kγ enzyme to each well.[9]
-
Add the diluted this compound or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PIP2 (Phosphatidylinositol 4,5-bisphosphate).[9]
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.[9]
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[9]
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scaffolding function of PI3Kgamma emerges from enzyme’s shadow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
preventing degradation of AS-605240 in solution
Welcome to the technical support center for AS-605240. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use anhydrous, high-quality DMSO, as the compound's solubility can be significantly reduced by the presence of moisture.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term stability, this compound powder should be stored at -20°C, desiccated. Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur due to several factors, including the use of non-anhydrous DMSO or exceeding the solubility limit. Gently warming the solution may aid in redissolving the compound.[2] Ensure the final concentration of DMSO in your aqueous experimental buffer is kept low (typically below 0.5%) to maintain solubility and minimize solvent toxicity in cell-based assays.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, its core structure contains a thiazolidinedione ring. Thiazole-containing compounds can be susceptible to photodegradation. Therefore, it is prudent to protect solutions of this compound from prolonged exposure to light by using amber vials or covering the container with aluminum foil.
Q5: How does pH affect the stability of this compound in aqueous solutions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in prepared solutions. | Degradation of this compound. | Prepare fresh solutions for each experiment from a properly stored, aliquoted stock. Avoid repeated freeze-thaw cycles. Protect solutions from light and maintain appropriate pH. |
| Inconsistent results between experiments. | - Compound precipitation upon dilution into aqueous buffer.- Degradation of stock solution. | - Ensure the final DMSO concentration in the aqueous buffer is low (<0.5%).- Prepare fresh dilutions for each experiment.- Visually inspect for precipitation.- Verify the storage conditions and age of the stock solution. |
| Unexpected cellular toxicity. | - High concentration of DMSO.- Off-target effects at high concentrations of this compound. | - Use a final DMSO concentration below 0.5% and include a vehicle control in your experiments.- Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile amber tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Stability Assessment of this compound in Aqueous Buffer by HPLC
Objective: To evaluate the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low.
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram and peak area for this compound.
-
Incubate the remaining working solution at the desired experimental temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the peak area of the this compound parent peak and observe the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for experiments with this compound.
References
Technical Support Center: AS-605240 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective PI3Kγ inhibitor, AS-605240, in in vivo experiments.
Troubleshooting Guide
This guide addresses common pitfalls and challenges that may arise during in vivo studies with this compound.
1. Issue: Poor Compound Solubility and Vehicle Formulation
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Question: I am observing precipitation of this compound when preparing my formulation for in vivo administration. What is the recommended procedure?
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Answer: this compound is practically insoluble in water and ethanol, which presents a significant challenge for in vivo delivery.[1] A common and effective method to overcome this is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in an appropriate aqueous vehicle.
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Recommended Solvents: The most frequently used solvent for initial reconstitution is DMSO.[1][2][3]
-
Vehicle Composition: For in vivo applications, a stock solution in DMSO is often further diluted in aqueous solutions containing suspending agents like Tween-80 and carboxymethylcellulose sodium (CMC-Na).[1]
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Step-wise Dilution: To avoid precipitation, it is advisable to perform serial dilutions into the aqueous buffer rather than a single large dilution.[1] Pre-warming the aqueous buffer to 37°C may also improve solubility.[1]
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Sonication and Warming: If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) and/or sonication for 5-10 minutes can be beneficial.[1] For some formulations, warming to 80°C with sonication may be required to achieve dissolution in DMSO.[1]
-
2. Issue: Suboptimal Efficacy or Lack of Expected Phenotype
-
Question: My in vivo experiment with this compound is not showing the expected therapeutic effect. What are the potential reasons?
-
Answer: Several factors can contribute to a lack of efficacy in vivo.
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Inadequate Dosing: The effective dose of this compound can vary significantly depending on the animal model and the disease being studied. Doses ranging from 5 mg/kg to 50 mg/kg have been reported to be effective in various models.[3][4][5][6] It may be necessary to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
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Route of Administration: this compound is orally active.[4][6][7] However, intraperitoneal (i.p.) administration has also been used.[8] The choice of administration route can impact the compound's bioavailability and efficacy.
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Compound Stability: Ensure proper storage of both the solid compound and stock solutions to prevent degradation. Solid this compound should be stored at -20°C for up to 3 years.[1][2] DMSO stock solutions can be stored at -80°C for up to one year.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
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Target Engagement: Confirm that this compound is reaching its target and inhibiting PI3Kγ activity in your model. This can be assessed by measuring the phosphorylation of downstream effectors like Akt (PKB) in relevant tissues.[8][9][10]
-
3. Issue: Off-Target Effects and Toxicity
-
Question: I am concerned about potential off-target effects and toxicity with this compound in my in vivo study. What is known about its selectivity and safety profile?
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Answer: While this compound is a selective PI3Kγ inhibitor, it's crucial to be aware of its activity against other PI3K isoforms and potential for off-target effects, especially at higher concentrations.
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Selectivity Profile: this compound exhibits selectivity for PI3Kγ over other Class I PI3K isoforms.[3][11] However, at higher concentrations, it can inhibit PI3Kα, PI3Kβ, and PI3Kδ.[2][3][11]
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Potential for Off-Target Kinase Inhibition: Like many kinase inhibitors, this compound may interact with other kinases at high concentrations.[2][12] It is advisable to use the lowest effective concentration to minimize the risk of off-target effects.
-
Toxicity: Studies have suggested that this compound is less toxic than pan-PI3K inhibitors.[5][7][13][14] A range of concentrations from 5 mg/kg to 1000 mg/kg for 40-60 days has been reported as safe and non-toxic in experimental animals.[6] However, preclinical studies have indicated that pharmacological PI3Kγ inhibition can impact the heart, potentially decreasing inflammation but increasing cardiomyocyte apoptosis in a myocardial infarction model.[15] No adverse effects were observed in a xenograft mouse model for neuroblastoma.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of PI3Kγ.[3][4][11][17] It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4][9] This blocks the activation of downstream signaling pathways, most notably the Akt/PKB pathway, which is involved in various cellular processes including inflammation, cell growth, proliferation, and survival.[4][9][11]
Q2: What are some established in vivo models where this compound has shown efficacy?
This compound has demonstrated therapeutic potential in a variety of preclinical models, including:
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Rheumatoid Arthritis: In mouse models of collagen-induced arthritis, oral administration of this compound at 50 mg/kg suppressed joint inflammation and damage.[3][7][10]
-
Osteoporosis: In an ovariectomy (OVX)-induced osteoporosis mouse model, 20 mg/kg of this compound inhibited bone loss.[5][13][18]
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Peritonitis: In a RANTES-induced mouse model of peritonitis, this compound reduced neutrophil chemotaxis with an ED50 of 9.1 mg/kg.[3][8]
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Type 1 Diabetes: In non-obese diabetic (NOD) mice, this compound has been shown to reverse autoimmune diabetes.[7]
-
Alzheimer's Disease: In a rat model of streptozotocin-induced sporadic Alzheimer's disease, this compound at doses of 5, 15, and 25 mg/kg ameliorated cognitive impairments.[6]
Q3: How does the selectivity of this compound compare to other PI3K inhibitors?
This compound is a PI3Kγ-selective inhibitor, distinguishing it from pan-PI3K inhibitors that target all Class I isoforms.[19] This selectivity can be advantageous in reducing on-target toxicities associated with the inhibition of other PI3K isoforms.[19]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥4.28 mg/mL | Gentle warming and use of fresh, anhydrous DMSO is recommended.[1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 8[3][11] |
| PI3Kα | 60[3][11] |
| PI3Kβ | 270[3][11] |
| PI3Kδ | 300[3][11] |
Experimental Protocols
Protocol 1: In Vivo RANTES-Induced Peritonitis Model
This protocol describes a mouse model to assess the anti-inflammatory efficacy of this compound in vivo.[4]
-
Animal Model: Use female Balb/c or C3H mice.
-
Drug Administration: Administer this compound orally at desired doses (e.g., up to 50 mg/kg).
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal injection of RANTES (CCL5).
-
Assessment: At a specified time point after induction, collect peritoneal lavage fluid.
-
Cell Analysis: Perform total and differential cell counts to quantify the inflammatory infiltrate.
Protocol 2: Ovariectomy (OVX)-Induced Osteoporosis Model
This protocol details a mouse model for studying the effect of this compound on bone loss.[5][13]
-
Animal Model: Perform bilateral ovariectomy on female mice.
-
Treatment: Four weeks post-surgery, administer this compound (e.g., 20mg/kg) or a vehicle control (e.g., PBS) every 3 days for 4 weeks.[5]
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and harvest the femurs.
-
Analysis: Fix the femurs in 4% PFA and analyze by micro-CT scan to assess bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[5]
-
Histology: Perform H&E and TRAP staining on femoral sections to visualize bone morphology and osteoclast activity.[5][13]
Visualizations
Caption: Inhibition of the PI3Kγ signaling pathway by this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Troubleshooting logic for unexpected results with this compound in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Off-Target Effects of AS-605240
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of AS-605240, a potent and selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities of a kinase inhibitor.[1] While this compound is highly selective for PI3Kγ, it is crucial to consider potential off-target effects, especially at higher concentrations.[2][3] Kinases share structural similarities in their ATP-binding pockets, and an inhibitor designed for one kinase may bind to and inhibit others, leading to unintended biological consequences.[1] We recommend a systematic approach to determine if the observed phenotype is a result of off-target activity.
Q2: How can we determine the kinase selectivity profile of this compound in our experimental system?
A2: A comprehensive approach to determine the kinase selectivity profile is to screen this compound against a large panel of purified kinases.[1][4] Several commercial services offer screening against hundreds of kinases. This will provide quantitative data (IC50 or Ki values) on the potency of this compound against a wide range of kinases, helping to identify potential off-target interactions. Additionally, chemoproteomic approaches in cell lysates can offer a more physiologically relevant assessment of target engagement and selectivity.[1][5]
Q3: What is the significance of the IC50 values in determining potential off-target effects of this compound?
A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency against a specific kinase; a lower value indicates higher potency.[1] When comparing the IC50 of this compound for its primary target, PI3Kγ (approximately 8 nM), with its IC50 for other kinases, a significant difference (typically >100-fold) suggests good selectivity.[1][2][3] If this compound inhibits other kinases with potencies close to that of PI3Kγ, off-target effects are more likely to occur at the concentrations used in your experiments.
Q4: Can the off-target effects of this compound be beneficial?
A4: While off-target effects are often considered a liability, they can sometimes contribute to a drug's therapeutic efficacy through a phenomenon known as polypharmacology.[1] However, it is critical to identify and characterize these off-target interactions to avoid misinterpretation of experimental results and to understand the complete mechanism of action.
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype or Toxicity
Issue: Your experimental results (e.g., decreased cell viability, morphological changes, altered signaling) are inconsistent with the known function of PI3Kγ.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging PI3Kγ in your experimental system at the concentrations used. A common method is to perform a Western blot to check the phosphorylation status of a known direct downstream substrate of PI3Kγ, such as Akt (at Ser473).[2][6][7] A lack of change in the substrate's phosphorylation may indicate issues with the compound's potency or cell permeability rather than an off-target effect.[4]
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the IC50 for PI3Kγ (8 nM).[2][3] If the phenotype occurs at a significantly higher concentration, it may suggest the involvement of a less sensitive off-target.[4]
-
Use a Structurally Unrelated PI3Kγ Inhibitor: If available, use a different, structurally unrelated inhibitor that also targets PI3Kγ. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the possibility of an off-target effect specific to the chemical scaffold of this compound.[4]
-
Perform a "Rescue" Experiment: If feasible, perform a rescue experiment. For example, if you can express a drug-resistant mutant of PI3Kγ in your cells, this mutant should reverse the on-target effects of this compound. If the unexpected phenotype persists in the presence of the drug-resistant mutant, it is likely an off-target effect.[4]
Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Issue: this compound shows high potency in biochemical (cell-free) assays but is less effective or shows a different phenotype in cell-based assays.
Troubleshooting Steps:
-
Assess Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[8] Consider using a different formulation or performing cellular uptake studies.
-
Consider Intracellular ATP Concentration: this compound is an ATP-competitive inhibitor.[2][9] The high intracellular concentration of ATP (millimolar range) can compete with the inhibitor for binding to the kinase, leading to a decrease in apparent potency in cellular assays compared to biochemical assays where ATP concentrations are often lower.
-
Evaluate Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized within the cell. Assess the stability of this compound in your cell culture medium and consider potential metabolic liabilities.
-
Confirm Target Engagement in Cells: Utilize cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound is binding to PI3Kγ within the intact cell.[8][10][11]
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound Across Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 8[2][3] | 1-fold |
| PI3Kα | 60[2][3] | 7.5-fold |
| PI3Kβ | 270[2][3] | 33.75-fold |
| PI3Kδ | 300[2][3] | 37.5-fold |
Data compiled from in vitro cell-free kinase assays. Lower IC50 values indicate higher potency. Selectivity is calculated as IC50 (Isoform) / IC50 (PI3Kγ).
Experimental Protocols
Protocol 1: In Vitro PI3K Lipid Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound
-
Kinase buffer (specific composition varies by isoform)
-
Lipid vesicles (e.g., PtdIns and PtdSer)
-
γ-[³³P]ATP
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
Procedure:
-
Reaction Setup: In a microplate, incubate the purified recombinant human PI3K isoform in the appropriate kinase buffer at room temperature.
-
Component Addition: Add the lipid vesicles, γ-[³³P]ATP, and varying concentrations of this compound or a vehicle control (DMSO). The concentrations of ATP and lipids should be optimized for each isoform.[3]
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Incubation: Allow the kinase reaction to proceed for a set duration (e.g., 2 hours).[2]
-
Reaction Termination: Stop the reaction by adding neomycin-coated SPA beads.[2]
-
Detection: Measure the incorporation of ³³P into the lipid substrate using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
Isoform-Specific Conditions:
-
PI3Kγ: 100 ng enzyme, 15 µM ATP, lipid vesicles with 18 µM PtdIns and 250 µM PtdSer, in a buffer containing 10 mM MgCl₂ and 0.1% Na Cholate.[3]
-
PI3Kα: 60 ng enzyme, 89 µM ATP, lipid vesicles with 212 µM PtdIns and 58 µM PtdSer.[3]
-
PI3Kβ: 100 ng enzyme, 70 µM ATP, lipid vesicles with 225 µM PtdIns and 45 µM PtdSer.[2]
-
PI3Kδ: 90 ng enzyme, 65 µM ATP, lipid vesicles with 100 µM PtdIns and 170 µM PtdSer.[2][3]
Protocol 2: Western Blot for Downstream Target Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of a downstream target of PI3Kγ (e.g., Akt) in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[10]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) to confirm equal protein loading.
Visualizations
Caption: PI3Kγ signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Technical Support Center: Controlling for AS-605240 Vehicle Effects
Welcome to the technical support center for AS-605240. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing proper vehicle controls for experiments involving the PI3Kγ inhibitor, this compound. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter in a question-and-answer format.
Q1: What is a vehicle control and why is it essential for my this compound experiments?
A1: A vehicle is the solvent or mixture of solvents used to dissolve and administer a compound, in this case, this compound. A vehicle control is a crucial experimental group that receives the vehicle without the active compound. This control is essential to distinguish the biological effects of this compound from any effects caused by the vehicle itself. Without a proper vehicle control, any observed effects could be mistakenly attributed to this compound when they are, in fact, a result of the solvent system.
Q2: What is the recommended vehicle for in vitro studies with this compound, and what are the potential vehicle effects?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended vehicle for this compound.[1][2] However, DMSO is not biologically inert and can exert its own effects, which must be controlled for.
Troubleshooting In Vitro Vehicle Effects:
-
Issue: My vehicle control group shows unexpected changes in cell signaling, viability, or morphology.
-
Possible Cause: The final concentration of DMSO in your cell culture medium may be too high. DMSO has been reported to affect various cellular processes, including the PI3K/Akt signaling pathway, which is the target of this compound.[3][4]
-
Solution:
-
Determine a No-Effect Concentration: Perform a dose-response experiment with DMSO alone on your specific cell line to identify the highest concentration that does not cause significant changes in the endpoints you are measuring.
-
Maintain Low Final Concentrations: It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[5]
-
Consistent DMSO Concentration: Ensure that the final concentration of DMSO is identical across all wells, including your this compound treatment groups and the vehicle control.
-
Q3: What is a standard vehicle for in vivo administration of this compound, and what are the potential confounding effects?
A3: Due to its poor water solubility, this compound requires a more complex vehicle for in vivo studies. A commonly used formulation consists of:
Troubleshooting In Vivo Vehicle Effects:
-
Issue: Animals in my vehicle control group are exhibiting signs of inflammation, irritation at the injection site, or other unexpected physiological changes.
-
Possible Cause: The components of the vehicle, individually or in combination, can have biological effects. DMSO can cause inflammation, and Tween-80 has also been associated with inflammatory responses in some contexts.[6][7]
-
Solution:
-
Vehicle-Only Toxicity/Tolerability Study: Before initiating your main experiment, conduct a preliminary study with the vehicle alone to assess its tolerability in your animal model and by the intended route of administration.
-
Alternative Formulations: If adverse effects are observed, consider adjusting the vehicle composition. For sensitive animal models, a lower concentration of DMSO (e.g., 2%) in the formulation may be better tolerated.[6] A formulation of 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80 in water has also been reported.[8]
-
Careful Observation: Closely monitor all animals, including the vehicle control group, for any signs of adverse reactions throughout the study.
-
Q4: My this compound is precipitating out of solution. How can I address this?
A4: Precipitation is a common issue with poorly soluble compounds like this compound.
Troubleshooting Solubility Issues:
-
For in vitro studies:
-
For in vivo studies:
Data Presentation
The following tables summarize key quantitative data for preparing and controlling for vehicle effects in your this compound experiments.
Table 1: Recommended DMSO Concentrations for In Vitro Experiments
| DMSO Concentration | Expected Effect | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal off-target effects.[9] | Ideal for long-term experiments and sensitive cell lines. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for shorter-term assays (e.g., up to 72 hours).[5] | A vehicle control is essential. Validate that this concentration does not affect your experimental endpoint. |
| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and effects on signaling pathways.[5] | Avoid if possible. If necessary, a thorough characterization of vehicle effects is critical. |
Table 2: Common In Vivo Vehicle Formulation for this compound
| Component | Percentage by Volume | Purpose | Potential Considerations |
| DMSO | 10% | Primary solvent for this compound. | Can cause inflammation and toxicity at high concentrations.[6] |
| PEG300 | 40% | Co-solvent to improve solubility and stability. | Generally well-tolerated, but high doses can have adverse effects. |
| Tween-80 | 5% | Surfactant to maintain a stable suspension. | Can cause irritation and has been linked to inflammatory responses in some models.[6][7] |
| Saline (0.9%) | 45% | Aqueous base to achieve the final volume and isotonicity. | Generally inert. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Vehicle Control for In Vitro Assays
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the this compound in 100% fresh, anhydrous DMSO to make a high-concentration stock solution (e.g., 10 mM). Vortex and use gentle warming if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of 100% DMSO as used for the highest concentration of this compound to the same final volume of cell culture medium. This ensures the final DMSO concentration is consistent across all treatment groups.
Protocol 2: Preparation of this compound Formulation and Vehicle Control for In Vivo Administration
This protocol describes the preparation of a 2.5 mg/mL suspension of this compound.
-
This compound Stock Solution: Prepare a 25 mg/mL stock solution of this compound in 100% anhydrous DMSO.
-
Formulation Preparation (per 1 mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is uniform. d. Add 450 µL of sterile saline (0.9% NaCl) and mix thoroughly. Use sonication if necessary to create a uniform suspension.
-
Vehicle Control Preparation (per 1 mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of 100% DMSO and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is uniform. d. Add 450 µL of sterile saline (0.9% NaCl) and mix thoroughly.
-
Administration: Prepare the formulation and vehicle control fresh on the day of administration.
Mandatory Visualization
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for including vehicle controls in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and In Vivo Evaluation of Multidrug Ultradeformable Vesicles for the Treatment of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting AS-605240 Variability in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using the selective PI3Kγ inhibitor, AS-605240.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective small molecule inhibitor of phosphoinositide 3-kinase γ (PI3Kγ).[1][2] Its chemical name is 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3Kγ enzyme.[1][3] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the PI3K signaling cascade.[4]
Q2: What are the common experimental applications of this compound?
This compound is widely used as a research tool to investigate the specific roles of PI3Kγ in various physiological and pathological processes, particularly in the context of inflammation and immune responses.[1] It has been shown to modulate cellular processes such as neutrophil migration, macrophage function, and osteoclast differentiation.[4][5] Studies have demonstrated its efficacy in in vitro and in vivo models of inflammatory diseases like rheumatoid arthritis and lupus.[3][6]
Q3: I am observing inconsistent inhibitory effects in my experiments. What could be the cause?
Variability in the inhibitory effects of this compound can stem from several factors:
-
Solubility Issues: this compound has limited solubility in aqueous solutions and can precipitate when a DMSO stock is diluted into cell culture medium or assay buffers. This reduces the effective concentration of the inhibitor.[7][8]
-
Compound Stability: Improper storage of the solid compound or stock solutions can lead to degradation, reducing its potency.[8]
-
Assay Conditions: As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound can be influenced by the ATP concentration in your assay. Higher ATP concentrations may require higher concentrations of the inhibitor.[8]
-
Cell-Type Specific Effects: The role and importance of PI3Kγ can differ significantly between cell types. The observed effect, or lack thereof, may be specific to the cellular context you are studying.[4][8]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound and Precipitation Upon Dilution
Symptoms:
-
The compound does not fully dissolve in DMSO at room temperature.
-
Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Hygroscopic DMSO | DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO.[7][9] |
| Concentration Exceeds Solubility Limit | Do not exceed the recommended solubility limits. For this compound in DMSO, this is approximately 1-3.33 mg/mL, though it can be batch-dependent.[2][7][9] Warming (to 37°C or even 80°C) and sonication can aid dissolution.[2][7] |
| Rapid Dilution | A large, single dilution step can cause the compound to crash out of solution. Perform serial dilutions in your aqueous buffer.[7] |
| Low Temperature of Aqueous Buffer | Pre-warming the aqueous buffer to 37°C before adding the DMSO stock can help maintain solubility.[7] |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid both solubility issues and solvent toxicity.[7][8] |
Below is a logical workflow for troubleshooting solubility issues:
Issue 2: No or Weaker-Than-Expected Inhibition of PI3Kγ Activity
Symptoms:
-
The expected inhibition of PI3Kγ or downstream signaling (e.g., Akt phosphorylation) is not observed, even at concentrations reported in the literature.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Solubility/Precipitation | See Issue 1. Ensure the compound is fully dissolved and the effective concentration is not lower than intended.[8] |
| Compound Degradation | Store the solid compound at -20°C for up to 3 years and DMSO stock solutions at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2][9] |
| High ATP Concentration in Assay | For in vitro kinase assays, the IC50 of this compound is dependent on the ATP concentration. If your assay uses a high ATP concentration, you may need a higher concentration of the inhibitor to see an effect.[8] |
| Incorrect Concentration Range | The IC50 for this compound is ~8 nM in cell-free assays, but can be higher in cell-based assays (e.g., 90 nM for inhibition of PKB phosphorylation in RAW264 macrophages).[2][8] Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. |
| Cell-Type Specific PI3K Isoform Reliance | While this compound is selective for PI3Kγ, your cell type of interest may primarily rely on other PI3K isoforms (α, β, or δ) for the signaling pathway you are investigating.[9] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | [1] |
| Molecular Formula | C12H7N3O2S | [1] |
| Molecular Weight | 257.27 g/mol | [1] |
| CAS Number | 648450-29-7 | [2] |
| Appearance | Pink to orange solid | [2] |
| Solubility | Soluble in DMSO (up to 3.33 mg/mL with warming); Insoluble in water and ethanol. | [1][2] |
| Storage | Solid: -20°C for up to 3 years. DMSO Solution: -80°C for up to 2 years. | [1][2][9] |
Table 2: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ | Reference |
| PI3Kγ | 8 | - | [2][3][9] |
| PI3Kα | 60 | 7.5-fold | [3][9] |
| PI3Kβ | 270 | >30-fold | [3][9] |
| PI3Kδ | 300 | >30-fold | [3][9] |
Experimental Protocols
Protocol 1: In Vitro PI3Kγ Kinase Assay
This protocol provides a general guideline for measuring the inhibitory activity of this compound in a cell-free system.
-
Prepare Reagents:
-
Purified recombinant PI3Kγ enzyme.
-
Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer).[9]
-
Kinase assay buffer (e.g., containing MgCl2, Na Cholate).[9]
-
ATP solution containing γ-[³³P]ATP.
-
This compound serial dilutions in DMSO.
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads to stop the reaction.[9]
-
-
Assay Procedure:
-
Incubate the PI3Kγ enzyme with the desired concentrations of this compound (or DMSO as a vehicle control) for a pre-determined time (e.g., 30 minutes) at room temperature.[9]
-
Initiate the kinase reaction by adding the lipid vesicles and the ATP/γ-[³³P]ATP mix.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).[9]
-
Stop the reaction by adding the SPA beads.
-
Measure the incorporation of ³³P into the lipid substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for Akt Phosphorylation in Macrophages
This protocol details how to assess the inhibitory effect of this compound on a key downstream effector of PI3K signaling.
-
Cell Culture and Treatment:
-
Culture RAW264.7 macrophages or bone marrow-derived macrophages (BMDMs) in appropriate media.
-
Starve cells in serum-free medium for at least 3 hours.[9]
-
Pre-treat cells with various concentrations of this compound (or DMSO control) for 30 minutes.[9]
-
Stimulate the cells with a relevant agonist (e.g., 50 nM C5a or MCP-1) for 5 minutes to activate the PI3K pathway.[2][9]
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[4]
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.[4]
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Calculate the ratio of phospho-Akt to total Akt for each condition.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the Bioavailability of AS-605240
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the selective PI3Kγ inhibitor, AS-605240. The focus of this guide is to offer strategies and protocols to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3Kγ enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the PI3K signaling cascade. By inhibiting this pathway, this compound can modulate various cellular processes, particularly those involved in inflammation and immune responses.[1]
Q2: What are the main challenges associated with the bioavailability of this compound?
The primary challenge in achieving adequate oral bioavailability for this compound is its poor aqueous solubility.[1] As a member of the thiazolidinedione class, it is a lipophilic compound with limited dissolution in gastrointestinal fluids, which is a critical prerequisite for absorption. This low solubility can lead to low and variable bioavailability in preclinical studies.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, leading to faster dissolution.[2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution rate.[2]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Chemical Modification: The creation of prodrugs or different salt forms of the active molecule can improve its physicochemical properties.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro and in vivo experiments with this compound, with a focus on improving its bioavailability.
In Vitro Solubility and Permeability Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffers for cell-based assays. | - Poor aqueous solubility.- High final concentration of the DMSO stock solution. | - Ensure the final DMSO concentration is low (typically < 0.5%).- Perform serial dilutions in the aqueous buffer.- Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. |
| Low compound recovery in Caco-2 permeability assays. | - Non-specific binding to labware.- Cellular metabolism of the compound.- Efflux transporter activity. | - Use low-binding plates.- Consider adding a non-ionic surfactant to the receiver buffer.- Analyze samples for potential metabolites.- Conduct the permeability assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. |
| Inconsistent dissolution rates in vitro. | - Inadequate wetting of the drug powder.- Agglomeration of drug particles.- Use of an inappropriate crystalline form (polymorphism). | - Incorporate a surfactant into the dissolution medium.- Reduce particle size through micronization or nanosizing.- Characterize the solid-state properties of the drug to ensure a consistent polymorph is used. |
In Vivo Bioavailability Challenges
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between individual animals. | - Inconsistent oral administration (gavage technique).- Presence of food in the GI tract affecting absorption.- Inhomogeneity of the dosing formulation (e.g., suspension). | - Ensure all personnel are proficient in the oral gavage technique.- Implement a consistent fasting period for animals before dosing.- For suspensions, ensure the formulation is thoroughly mixed before each administration. |
| Low or undetectable plasma concentrations after oral administration. | - Poor dissolution of the compound in the GI tract.- Significant first-pass metabolism. | - Employ a bioavailability-enhancing formulation (see Experimental Protocols).- Consider a different route of administration (e.g., intraperitoneal) for initial efficacy studies to bypass first-pass metabolism. |
| Observed in vivo bioavailability does not correlate with in vitro dissolution results. | - The in vitro dissolution medium may not accurately mimic the in vivo GI environment (pH, enzymes, bile salts).- Significant contribution of first-pass metabolism in vivo. | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) for in vitro testing.- Conduct in vitro metabolism studies (e.g., with liver microsomes) to assess the potential for first-pass metabolism. |
Data Presentation: Pharmacokinetic Parameters
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Simple Suspension | e.g., 20 | Oral | Collect data | Collect data | Collect data | Calculate |
| Solid Dispersion | e.g., 20 | Oral | Collect data | Collect data | Collect data | Calculate |
| Nanosuspension | e.g., 20 | Oral | Collect data | Collect data | Collect data | Calculate |
| Intravenous Solution | e.g., 5 | IV | Collect data | Collect data | Collect data | 100 (Reference) |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Preparation of a Standard Suspended Solution for In Vivo Administration
This protocol describes the preparation of a commonly used suspended solution for oral or intraperitoneal administration of this compound in animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure (for a 2.5 mg/mL suspended solution):
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO. Gentle warming and vortexing can aid dissolution.
-
To prepare 1 mL of the final working solution, sequentially add the following, ensuring thorough mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound in DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
If precipitation or phase separation occurs, use gentle sonication to create a uniform suspension.
-
It is recommended to prepare the working solution fresh on the day of use.
General Protocol for Solid Dispersion Formulation
This protocol provides a general method for preparing a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, Soluplus®, or a cellulosic derivative like HPMC)
-
A suitable solvent (e.g., methanol, ethanol, or a mixture)
Procedure (Solvent Evaporation Method):
-
Dissolve both this compound and the chosen hydrophilic polymer in the selected solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the compound.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a uniform powder.
-
Characterize the solid dispersion for its amorphous nature (using techniques like XRD and DSC) and perform in vitro dissolution studies to assess the improvement in dissolution rate compared to the pure drug.
General Protocol for Nanosuspension Formulation
This protocol outlines a general approach for preparing a nanosuspension of this compound to improve its saturation solubility and dissolution velocity.
Materials:
-
This compound
-
A stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA)
-
Purified water
Procedure (High-Pressure Homogenization):
-
Disperse the this compound powder in an aqueous solution of the stabilizer.
-
Subject this pre-suspension to high-pressure homogenization. The number of homogenization cycles and the pressure applied will need to be optimized to achieve the desired particle size (typically in the range of 100-500 nm).
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to assess its physical stability.
-
Conduct in vitro dissolution studies to compare the dissolution profile of the nanosuspension with the unprocessed drug.
Mandatory Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Logical workflow for troubleshooting low in vivo efficacy of this compound.
References
Technical Support Center: AS-605240 in DMSO
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of AS-605240 dissolved in dimethyl sulfoxide (B87167) (DMSO). Below, you will find frequently asked questions, a troubleshooting guide with detailed experimental protocols, and a diagram of the relevant signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The most commonly recommended solvent for reconstituting this compound for in vitro studies is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] For in vivo applications, stock solutions in DMSO are often further diluted in aqueous solutions containing surfactants like Tween-80 or polymers like carboxymethyl cellulose (B213188) (CMC-Na).[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1] For a 10 mM stock solution, you would dissolve 2.57 mg of this compound (Molecular Weight: 257.27 g/mol ) in 1 mL of DMSO.[1] Thorough vortexing is recommended, and gentle warming (e.g., in a 37°C water bath) or sonication for 5-10 minutes can aid dissolution if the compound does not fully dissolve at room temperature.[1]
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: For long-term stability, it is recommended to aliquot the DMSO stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[1] Storage recommendations vary by supplier, but generally, solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] Some suppliers advise using the solution within one month when stored at -20°C.[1]
Q4: Is there quantitative data available on the long-term stability of this compound in DMSO?
A4: While general storage guidelines are provided by suppliers, specific quantitative data from long-term stability studies on this compound in DMSO, such as percentage degradation over time, are not widely available in the public domain. It is generally accepted that a small percentage of compounds stored in DMSO may degrade over time.[2] For critical experiments, it is advisable to use freshly prepared solutions or conduct an in-house stability assessment.
Storage Condition Summary
| Storage Type | Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Keep desiccated. |
| DMSO Stock Solution | -20°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. Some suppliers recommend use within 1 month.[1] |
| DMSO Stock Solution | -80°C | Up to 2 years[1] | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in DMSO
-
Question: My this compound powder is not fully dissolving in DMSO at room temperature. What can I do?
-
Answer:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic; absorbed water can significantly decrease the solubility of many organic compounds.[1] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle Warming: Warm the vial in a water bath at 37°C. Some protocols even suggest heating up to 80°C to aid dissolution.[1]
-
Sonication: Use an ultrasonic bath for 5-10 minutes to help break down any powder aggregates and facilitate dissolution.[1]
-
Verify Concentration: Ensure you are not trying to prepare a solution that exceeds the known solubility limit of this compound in DMSO.
-
Issue 2: Precipitation Upon Dilution in Aqueous Buffer
-
Question: My this compound in DMSO precipitated when I diluted it into my cell culture medium or aqueous buffer. How can I prevent this?
-
Answer:
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to maintain compound solubility and minimize solvent toxicity to cells.[1]
-
Perform Stepwise Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Aqueous Buffer: Warming your cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes improve solubility.[1]
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.57 mg (Molecular Weight = 257.27 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the vial in a 37°C water bath and/or sonicate for 5-10 minutes until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]
General Protocol for Assessing Long-Term Stability of a Compound in DMSO by HPLC
This is a general guideline that can be adapted to assess the stability of your this compound stock solution.
Objective: To determine the percentage of the parent compound remaining after storage under specific conditions over time.
Materials and Equipment:
-
Stock solution of this compound in DMSO (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
-
Autosampler vials
Procedure:
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparing the fresh stock solution of this compound in DMSO, dilute a small aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak area of the this compound peak at T=0 will serve as the 100% reference.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several vials for each storage condition to be tested (e.g., -20°C and -80°C).
-
Ensure the vials are tightly sealed to prevent solvent evaporation and moisture absorption.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and reach room temperature.
-
Prepare a dilution for HPLC analysis identical to the T=0 sample.
-
Inject the sample into the HPLC and record the chromatogram using the same method as for the T=0 analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0.
-
Calculate the percentage of this compound remaining using the following formula:
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
PI3K/Akt Signaling Pathway and Inhibition by this compound
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). This inhibition disrupts the downstream signaling cascade, primarily the PI3K/Akt pathway, which is crucial for various cellular processes.
Caption: PI3K/Akt signaling pathway with this compound inhibition.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for preparing and assessing the stability of this compound in a DMSO stock solution.
References
Technical Support Center: Navigating AS-605240 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming experimental challenges associated with AS-605240, a selective PI3Kγ inhibitor. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful research outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a clear question-and-answer format.
Q1: My cells are showing a diminished response or have become resistant to this compound. What are the possible reasons?
A1: Acquired resistance to this compound can arise from several mechanisms:
-
Upregulation of other PI3K isoforms: Inhibition of PI3Kγ can sometimes lead to a compensatory upregulation or activation of other Class I PI3K isoforms, such as PI3Kα or PI3Kβ, which can then take over the signaling role and maintain downstream pathway activation.[1][2]
-
Activation of bypass signaling pathways: Cells can develop resistance by activating alternative signaling pathways to circumvent the PI3Kγ blockade. A common bypass mechanism is the activation of the MAPK/ERK pathway.[3]
-
Feedback loop activation: The PI3K/AKT/mTOR pathway is regulated by complex feedback loops. Inhibition of a specific node can sometimes relieve negative feedback mechanisms, leading to the reactivation of the pathway.[1][2]
-
Activation of the NOTCH signaling pathway: In some cancer cell lines, activation of the NOTCH pathway and subsequent induction of c-MYC has been shown to confer resistance to PI3K inhibitors.[4]
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several experimental variables:
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Precipitation of the compound upon dilution into cell culture media can lead to a lower effective concentration and variable results. Ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. It is also crucial to use fresh, anhydrous DMSO for preparing stock solutions.
-
Cell Seeding Density: The number of cells seeded per well can significantly influence the outcome of a cell viability assay. Inconsistent cell densities will lead to variable results.
-
Passage Number and Cell Line Integrity: High passage numbers can lead to genetic and phenotypic drift in cell lines, potentially altering their sensitivity to drugs. It is recommended to use cells with a low passage number and to regularly authenticate your cell lines.
-
Incubation Time: The duration of drug exposure can impact the observed IC50 value. Ensure a consistent incubation time across all experiments.
Q3: My Western blot results show no change in p-Akt levels after this compound treatment, even though my cells should be sensitive. What should I check?
A3: This could be due to several factors:
-
Suboptimal Antibody Performance: The primary antibody against p-Akt may not be performing optimally. It's important to use a validated antibody at the recommended dilution.
-
Low Basal p-Akt Levels: The basal level of Akt phosphorylation in your cell line under your specific culture conditions might be too low to detect a significant decrease. Consider stimulating the cells with a growth factor (e.g., IGF-1) to induce Akt phosphorylation before treatment with this compound.
-
Ineffective Cell Lysis: Incomplete cell lysis can result in poor protein extraction and inaccurate Western blot results. Ensure you are using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Timing of Analysis: The inhibition of p-Akt might be transient. Consider performing a time-course experiment to determine the optimal time point to observe the maximum inhibitory effect.
Q4: Are there any known off-target effects of this compound that could be influencing my results?
A4: While this compound is a selective inhibitor of PI3Kγ, it does exhibit some activity against other PI3K isoforms at higher concentrations.[4] It is crucial to use the lowest effective concentration to minimize off-target effects. High concentrations of this compound could potentially inhibit PI3Kα, PI3Kβ, and PI3Kδ, which might lead to unexpected cellular responses.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various PI3K isoforms.
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Ki (nM) |
| PI3Kγ | 8 | 7.8 |
| PI3Kα | 60 | - |
| PI3Kβ | 270 | - |
| PI3Kδ | 300 | - |
Data compiled from cell-free kinase assays.[2][4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of this compound and potential resistance pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound resistance.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in sensitive and resistant cell lines.
Materials:
-
Cell lines of interest (sensitive and resistant)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in each well with 100 µL of the drug dilutions or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis for PI3K and MAPK Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the PI3K (p-Akt) and MAPK (p-ERK) pathways in response to this compound treatment.
Materials:
-
Cell lines of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples to the same concentration, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vitro PI3K Kinase Assay
Objective: To measure the enzymatic activity of different PI3K isoforms in the presence of this compound.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound
-
Kinase buffer
-
Lipid substrate (e.g., PIP2)
-
[γ-³²P]ATP
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the recombinant PI3K enzyme, kinase buffer, and this compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding the lipid substrate and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1N HCl).
-
Quantification: Extract the lipids and quantify the amount of ³²P-labeled PIP3 using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value for each PI3K isoform.
References
- 1. researchgate.net [researchgate.net]
- 2. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PI3K Gamma Inhibitors: AS-605240 in Focus
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of diverse cellular functions, including cell growth, proliferation, survival, and motility. The class I PI3K family, comprising isoforms α, β, γ, and δ, has been a focal point for therapeutic development, particularly in oncology and inflammatory diseases. The PI3K gamma (PI3Kγ) isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling, making it a key target for modulating immune responses. AS-605240 is a potent and selective inhibitor of PI3Kγ. This guide provides an objective comparison of this compound with other PI3Kγ inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
In Vitro Potency and Selectivity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the biochemical IC50 values of this compound and other selected PI3Kγ inhibitors against the four class I PI3K isoforms. Lower IC50 values indicate greater potency and selectivity for the target isoform. All data is derived from cell-free in vitro kinase assays.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | PI3Kγ-selective | 60[1][2] | 270[1][2] | 8[1][2][3] | 300[1][2] |
| IPI-549 (Eganelisib) | PI3Kγ-selective | >100-fold selectivity vs γ[4][5] | >100-fold selectivity vs γ[4][5] | 1.2 - 16[4][6] | >100-fold selectivity vs γ[4][5] |
| TG100-115 | PI3Kγ/δ dual inhibitor | 1300[7] | 1200[7] | 83[7][8][9][10][11][12] | 235[7][8][9][10][11][12] |
| CZC24832 | PI3Kγ-selective | >100-fold selectivity vs γ[12][13] | 1100[14] | 27[12][13][14] | >100-fold selectivity vs γ[12][13] |
This compound demonstrates marked selectivity for PI3Kγ with an IC50 of 8 nM.[1][2][3] It is approximately 7.5-fold more selective for PI3Kγ than for PI3Kα and over 30-fold more selective than for PI3Kβ and PI3Kδ.[1][2] IPI-549 (Eganelisib) also shows high selectivity for PI3Kγ.[4][5] In contrast, TG100-115 is a dual inhibitor, targeting both PI3Kγ and PI3Kδ.[7][8][9][10][11][12] CZC24832 is another highly selective PI3Kγ inhibitor.[12][13]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The diagram below illustrates the key components of this pathway and the point of inhibition by PI3Kγ inhibitors like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. TG100-115 | PI3Kγ/PI3Kδ Inhibitor | AmBeed.com [ambeed.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to PI3Kγ Inhibitors: AS-605240 vs. AS-252424
In the landscape of targeted therapies, particularly those centered on the phosphoinositide 3-kinase (PI3K) signaling pathway, isoform-selective inhibitors are invaluable tools for dissecting cellular mechanisms and developing precision medicines. This guide provides a detailed comparison of two prominent PI3Kγ inhibitors, AS-605240 and AS-252424, with a focus on their selectivity, potency, and the experimental frameworks used to characterize them. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their investigative pursuits.
Mechanism of Action and Primary Target
Both this compound and AS-252424 are small molecule inhibitors that primarily target the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme and thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This action effectively blocks the downstream signaling cascade, most notably the activation of Akt (also known as protein kinase B or PKB), which is a crucial regulator of a multitude of cellular processes including cell growth, proliferation, survival, and inflammation.[2][3]
Potency and Selectivity Profile
The efficacy of a targeted inhibitor is defined by its potency towards the intended target and its selectivity against other related molecules. The following tables summarize the in vitro potency of this compound and AS-252424 against PI3Kγ and other Class I PI3K isoforms.
Table 1: In Vitro Potency (IC50) Against PI3Kγ
| Compound | IC50 (nM) for PI3Kγ | Ki (nM) for PI3Kγ |
| This compound | 8[4][5][6] | 7.8[4][5] |
| AS-252424 | 30[7][8], 33[2][9] | Not Reported |
Table 2: Selectivity Profile (IC50 in nM) Against Class I PI3K Isoforms
| Compound | PI3Kα | PI3Kβ | PI3Kδ |
| This compound | 60[4][5][6] | 270[4][5][6] | 300[4][5][6] |
| AS-252424 | 935[2][7][9] | 20,000[7][8][9] | 20,000[7][8][9] |
From the data, this compound emerges as a more potent inhibitor of PI3Kγ with an IC50 of 8 nM compared to AS-252424's IC50 in the 30-33 nM range.[2][4][5][6][7][9] In terms of selectivity, this compound demonstrates a 7.5-fold selectivity for PI3Kγ over PI3Kα, and over 30-fold selectivity against PI3Kβ and PI3Kδ.[4][5] AS-252424 exhibits a more than 10-fold selectivity for PI3Kγ over PI3Kα and shows significantly less activity against PI3Kβ and PI3Kδ, with IC50 values in the micromolar range.[7][8][9] It is noteworthy that AS-252424 has also been reported to inhibit Casein Kinase 2 (CK2) with an IC50 of 20 nM.[2][10]
Signaling Pathway Inhibition
The primary consequence of PI3Kγ inhibition by both this compound and AS-252424 is the suppression of the PI3K/Akt signaling pathway. This is often experimentally verified by measuring the phosphorylation status of Akt. Both compounds have been shown to inhibit C5a-mediated Akt/PKB phosphorylation in macrophage cell lines.[2][4]
Caption: Inhibition of the PI3Kγ signaling pathway by this compound and AS-252424.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of these inhibitors.
In Vitro PI3Kγ Kinase Assay (Scintillation Proximity Assay - SPA)
This assay is used to determine the in vitro potency (IC50) of the compounds against PI3Kγ.
Objective: To measure the enzymatic activity of PI3Kγ and the inhibitory effect of this compound or AS-252424.
Materials:
-
Recombinant human PI3Kγ
-
Kinase buffer (e.g., 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate)
-
Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)
-
[γ-33P]ATP
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
Test compounds (this compound or AS-252424) dissolved in DMSO
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, incubate recombinant human PI3Kγ (e.g., 100 ng) with the kinase buffer, lipid vesicles, and varying concentrations of the test compound (or DMSO as a vehicle control).
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified duration (e.g., 2 hours).
-
Termination: Stop the reaction by adding neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product.
-
Detection: Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated product, and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro PI3Kγ Scintillation Proximity Assay.
Cellular Assay: Inhibition of Akt/PKB Phosphorylation
This cell-based assay is used to confirm the on-target effect of the inhibitors in a cellular context.
Objective: To measure the inhibition of agonist-induced Akt phosphorylation in a cell line.
Materials:
-
Cell line (e.g., RAW 264.7 mouse macrophages or THP-1 human monocytic cells)
-
Cell culture medium
-
Serum-free medium
-
Agonist (e.g., C5a or MCP-1)
-
Test compounds (this compound or AS-252424) dissolved in DMSO
-
Lysis buffer
-
Antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency.
-
Starvation: Starve the cells in serum-free medium for a few hours (e.g., 3 hours) to reduce basal Akt phosphorylation.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound or DMSO for 30 minutes.
-
Stimulation: Stimulate the cells with an agonist (e.g., 50 nM C5a) for a short period (e.g., 5 minutes).
-
Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-Akt and total Akt.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.
Conclusion
Both this compound and AS-252424 are valuable research tools for investigating the biological roles of PI3Kγ. This compound offers higher potency for PI3Kγ, while both compounds exhibit good selectivity against other Class I PI3K isoforms. The choice between these inhibitors may depend on the specific experimental context, including the desired potency and the potential for off-target effects, such as the inhibition of CK2 by AS-252424. The provided experimental protocols offer a foundation for the in vitro and cellular characterization of these and other PI3K inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. AS-252424 | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
Validating the Inhibitory Effect of AS-605240 on PI3K Gamma: A Comparative Guide
AS-605240 is a potent, ATP-competitive, and orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is implicated in a multitude of diseases, including inflammatory conditions and cancer, making isoform-selective inhibitors like this compound invaluable tools for researchers, scientists, and drug development professionals.[4] This guide provides an objective comparison of this compound's inhibitory activity against PI3Kγ and other isoforms, supported by experimental data and detailed protocols.
Inhibitory Activity and Selectivity
The inhibitory potency of this compound has been quantified through cell-free biochemical assays, revealing a strong selectivity for the γ isoform over the α, β, and δ isoforms of Class I PI3Ks.[4][5] The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is approximately 7.5-fold more selective for PI3Kγ than for PI3Kα, and over 30-fold more selective compared to PI3Kβ and PI3Kδ.[4]
| PI3K Isoform | IC50 (nM)[4][5] |
| PI3Kγ | 8 |
| PI3Kα | 60 |
| PI3Kβ | 270 |
| PI3Kδ | 300 |
Mechanism of Action: The PI3K/Akt Signaling Pathway
This compound functions by binding to the ATP-binding pocket of PI3Kγ, which prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][6] This action blocks the subsequent recruitment and activation of downstream proteins like Akt (also known as Protein Kinase B), thereby inhibiting the entire signaling cascade that regulates crucial cellular processes such as cell growth, proliferation, survival, and migration.[4][6]
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay
This biochemical assay is fundamental for determining the IC50 values and validating the selectivity of inhibitors like this compound. It measures the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns) by a specific PI3K isoform.
Workflow for PI3K Lipid Kinase Assay
Isoform-Specific Assay Conditions [1][4]
-
PI3Kγ Assay:
-
Enzyme: 100 ng human PI3Kγ.
-
Substrates: Lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer; 15 µM ATP with γ[33P]ATP.
-
Buffer: Includes 10 mM MgCl2 and 0.1% Na Cholate.
-
-
PI3Kα Assay:
-
Enzyme: 60 ng PI3Kα.
-
Substrates: Lipid vesicles containing 212 µM PtdIns and 58 µM PtdSer; 89 µM ATP with γ[33P]ATP.
-
Buffer: Does not contain Na Cholate.
-
-
PI3Kβ Assay:
-
Enzyme: 150 ng PI3Kβ.
-
Substrates: Lipid vesicles containing 106 µM PtdIns and 144 µM PtdSer; 36 µM ATP with γ[33P]ATP.
-
Buffer: Includes 0.1% Na Cholate and 10 mM MgCl2.
-
-
PI3Kδ Assay:
-
Enzyme: 90 ng PI3Kδ.
-
Substrates: Lipid vesicles containing 100 µM PtdIns and 170 µM PtdSer; 65 µM ATP with γ[33P]ATP.
-
Buffer: Includes 1 mM MgCl2 and does not contain Na Cholate.
-
General Procedure:
-
Reaction Setup: Purified recombinant human PI3K isoforms are incubated in their specific kinase buffer at room temperature.[4]
-
Component Addition: The reaction mixture is prepared with lipid vesicles (PtdIns and PtdSer), radiolabeled γ[33P]ATP, and varying concentrations of this compound or a DMSO vehicle control.[1][4]
-
Incubation: The kinase reaction is allowed to proceed for a set duration, typically 2 hours.[1]
-
Termination: The reaction is stopped by adding neomycin-coated Scintillation Proximity Assay (SPA) beads.[1]
-
Measurement: The amount of phosphorylated lipid product is quantified by measuring the radioactivity, which indicates the level of kinase activity.
Cellular Assay: Western Blot for Akt Phosphorylation
This cell-based assay validates the inhibitory effect of this compound on the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Protocol Outline:
-
Cell Culture and Starvation: Culture cells (e.g., RAW 264.7 macrophages) and then starve them in a serum-free medium for 3 hours to reduce basal signaling activity.[1]
-
Inhibitor Pretreatment: Pretreat the cells with various concentrations of this compound or a DMSO control for 30 minutes.[1]
-
Stimulation: Stimulate the cells with an agonist that activates PI3Kγ, such as C5a (50 nM) or MCP-1, for 5 minutes to induce Akt phosphorylation.[1][2]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated Akt (e.g., at Ser473) and a primary antibody for total Akt as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt, which reflects the inhibitory effect of this compound.
In RAW264 mouse macrophages, this compound demonstrated an IC50 of 90 nM for the inhibition of C5a-mediated PKB (Akt) phosphorylation.[1][2]
In Vivo Efficacy of this compound
This compound has demonstrated significant efficacy in various animal models of inflammatory diseases, validating its biological activity in a whole-organism context.
| Animal Model | Effect of this compound | ED50 / Dosage |
| RANTES-induced Peritonitis (mouse) | Reduced neutrophil chemotaxis.[2] | 9.1 mg/kg[2] |
| Collagen-induced Arthritis (mouse) | Suppressed joint inflammation and damage.[1][2] | 50 mg/kg[1][2] |
| Obesity-induced Diabetes (ob/ob mice) | Lowered blood glucose, improved insulin (B600854) sensitivity and glucose tolerance.[1] | 10-30 mg/kg[1] |
| Autoimmune Diabetes (NOD mice) | Delayed diabetes onset and reversed hyperglycemia.[2][7] | 30 mg/kg[2] |
| Bleomycin-induced Pulmonary Fibrosis (rat) | Reduced total cell count, macrophages, neutrophils, and lymphocytes in BALF; reduced TNF-α and IL-1β levels.[2] | 25-50 mg/kg[2] |
Comparison with Alternative PI3Kγ Inhibitors
While this compound is a well-characterized and selective PI3Kγ inhibitor, other compounds targeting this isoform exist, such as IPI-549 and TG100-115.[6][8] Each inhibitor possesses a distinct selectivity profile and potency, which should be considered based on the specific research application. This compound remains a benchmark due to its well-documented selectivity and efficacy in numerous preclinical models.
Conclusion
This compound is a potent and highly selective inhibitor of PI3Kγ, effectively blocking the PI3K/Akt signaling pathway. Its inhibitory activity has been rigorously validated through in vitro biochemical assays and cell-based functional assays. Furthermore, its efficacy in various in vivo models of inflammation, arthritis, and diabetes underscores its potential as a therapeutic agent and its utility as a critical research tool for elucidating the specific roles of PI3Kγ in health and disease.[3][6] The detailed protocols provided herein offer a solid foundation for researchers to investigate the multifaceted functions of PI3Kγ.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 6. benchchem.com [benchchem.com]
- 7. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
AS-605240 Efficacy: A Comparative Analysis in Rheumatoid Arthritis and Ischemic Stroke Models
For Immediate Release
A detailed comparative guide has been developed to elucidate the efficacy of AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), across two distinct and significant disease models: rheumatoid arthritis and ischemic stroke. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's performance, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
This compound has demonstrated therapeutic potential in a range of preclinical studies. This guide focuses on its application in a collagen-induced arthritis (CIA) model, a well-established mimic of human rheumatoid arthritis, and a transient middle cerebral artery occlusion (tMCAO) model, a standard for investigating ischemic stroke. The comparison highlights the versatility of targeting the PI3Kγ pathway in both chronic inflammatory and acute neurological conditions.
Quantitative Efficacy of this compound
The following table summarizes the key quantitative outcomes of this compound treatment in the respective disease models.
| Disease Model | Animal Model | This compound Dosage | Key Efficacy Metrics | Reference |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in male DBA/1J mice | 50 mg/kg, orally, twice daily (therapeutic) | - Significantly reduces clinical and histological severity of arthritis | [1] |
| Ischemic Stroke | Embolic Middle Cerebral Artery Occlusion (MCAO) in adult male Sprague-Dawley rats | In combination with low-dose tPA (5 mg/kg) | - Significantly reduced infarct volume and neurological deficits at 24h post-stroke- Reduced delayed tPA-associated brain hemorrhage | [2][3][4][5] |
Experimental Protocols
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely accepted preclinical model for rheumatoid arthritis, recapitulating many of the immunological and pathological features of the human disease.[1][6]
Disease Induction:
-
Animal Model: Male DBA/1J mice, 8-10 weeks old.[1]
-
Immunization: An initial intradermal injection of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) is administered at the base of the tail.[1] A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.[1]
-
Disease Onset: The first signs of arthritis typically appear 21 to 28 days after the primary immunization.[1][6]
Treatment Protocol:
-
Compound: this compound is suspended in a 0.5% (w/v) carboxymethylcellulose (CMC) vehicle.[1]
-
Administration: Treatment is initiated therapeutically, after the onset of clinical signs of arthritis. This compound is administered orally via gavage at a dose of 50 mg/kg, twice daily.[1]
-
Assessment: Clinical scoring of arthritis severity is performed 3-4 times per week. At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage degradation, and bone erosion.[1]
Ischemic Stroke: Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is a standard and reproducible method for inducing focal cerebral ischemia, mimicking human stroke.[7][8][9]
Disease Induction:
-
Animal Model: Adult male Sprague-Dawley rats, weighing 280-340g.[2]
-
Procedure: An intraluminal filament is used to occlude the middle cerebral artery, inducing a focal ischemic stroke.[2][7][9] The occlusion is transient, with reperfusion initiated by withdrawing the filament.[10]
Treatment Protocol:
-
Compound: this compound is administered in combination with a low dose of tissue plasminogen activator (tPA).
-
Administration: The combination therapy of this compound and low-dose tPA (5 mg/kg) is administered 4 hours after the onset of stroke.[3][4][5]
-
Assessment: Neurological deficits are evaluated at 24 hours post-stroke. Infarct volume is measured to determine the extent of brain injury. Brain hemorrhage is also assessed.[2][3][4][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Concluding Remarks
The presented data underscores the therapeutic potential of this compound in diverse pathological conditions. In the context of rheumatoid arthritis, its anti-inflammatory effects are potent in reducing disease severity.[1] In ischemic stroke, this compound demonstrates a neuroprotective role, particularly when used as an adjunct to thrombolytic therapy, by enhancing the efficacy of tPA and reducing its adverse effects.[2][3][4][5] This comparative guide serves as a valuable resource for the scientific community, providing a foundation for further research into the applications of selective PI3Kγ inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of PI3Kγ by AS605240 plus low-dose tissue plasminogen activator (tPA) combination improves thrombolytic therapy in a rat model of embolic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3Kγ by AS605240 plus low-dose tissue plasminogen activator (tPA) combination improves thrombolytic therapy in a rat model of embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. wiki.epfl.ch [wiki.epfl.ch]
- 7. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 10. researchgate.net [researchgate.net]
AS-605240 vs. Pan-PI3K Inhibitors: A Comparative Guide for Inflammation Research
In the landscape of inflammatory disease research, the Phosphoinositide 3-kinase (PI3K) signaling pathway has emerged as a critical therapeutic target. Dysregulation of this pathway is a hallmark of numerous inflammatory conditions, driving the development of a diverse array of small molecule inhibitors. These inhibitors can be broadly categorized into two classes: isoform-selective inhibitors, such as AS-605240 which specifically targets the PI3Kγ isoform, and pan-PI3K inhibitors, which block all four Class I PI3K isoforms (α, β, δ, and γ). This guide provides an objective comparison of the performance of this compound against pan-PI3K inhibitors in the context of inflammation, supported by experimental data, detailed methodologies, and visual aids to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
This compound is an ATP-competitive inhibitor with high selectivity for the PI3Kγ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell migration and activation.[1] In contrast, pan-PI3K inhibitors like Buparlisib, Pictilisib, and Copanlisib are designed to broadly inhibit all Class I PI3K isoforms.[2] This fundamental difference in their mechanism of action dictates their biological effects and potential therapeutic applications in inflammation. While pan-PI3K inhibitors offer a widespread blockade of PI3K signaling, they are also associated with a broader range of on-target toxicities due to the vital physiological roles of each isoform.[2] The targeted approach of this compound, by focusing on the leukocyte-specific PI3Kγ, presents the potential for a more favorable safety profile in the treatment of inflammation-driven diseases.[2]
In Vitro Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro potency of this compound and a selection of pan-PI3K inhibitors against the Class I PI3K isoforms.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| This compound | PI3Kγ-selective | 60[3] | 270[3] | 8[3] | 300[3] |
| Buparlisib (BKM120) | Pan-PI3K | 52[4] | 166[4] | 262[4] | 116[4] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[5] | 33[5] | 75[5] | 3[5] |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5[6] | 3.7[6] | 6.4[6] | 0.7[6] |
As the data indicates, this compound demonstrates marked selectivity for PI3Kγ.[3] In contrast, pan-inhibitors like Buparlisib, Pictilisib, and Copanlisib show potent inhibition across multiple isoforms.[4][5][6]
Preclinical Efficacy in Inflammatory Models
The anti-inflammatory effects of this compound and pan-PI3K inhibitors have been evaluated in various preclinical models of inflammation, most notably the collagen-induced arthritis (CIA) model in mice, which mimics human rheumatoid arthritis.
This compound in Collagen-Induced Arthritis
In mouse models of collagen-induced arthritis, oral administration of this compound at a dose of 50 mg/kg has been shown to significantly suppress joint inflammation and damage.[7][8] Studies have demonstrated that this compound treatment reduces both the clinical and histological signs of arthritis.[1]
Pan-PI3K Inhibitors in Inflammatory Models
The pan-PI3K inhibitor ZSTK474 has been shown to improve inflammation and disease progression in animal models of rheumatoid arthritis.[9] Similarly, the non-selective PI3K inhibitor LY294002 has been found to reduce inflammatory edema in a carrageenan-induced paw edema model.[5] While direct head-to-head comparative studies of this compound and pan-PI3K inhibitors in the same inflammation model are limited, the available data suggests that both classes of inhibitors can effectively modulate inflammatory responses. However, the broader activity of pan-PI3K inhibitors may not always translate to superior efficacy in controlling inflammation and can be associated with a higher risk of adverse effects.[1]
Adverse Effects: The Trade-off of Broad Inhibition
A significant differentiator between this compound and pan-PI3K inhibitors lies in their safety profiles. Due to their widespread inhibition of PI3K isoforms that are crucial for normal physiological functions, pan-PI3K inhibitors are associated with a range of dose-dependent toxicities. Common adverse effects include hyperglycemia, rash, diarrhea, fatigue, and nausea.[4][10] In contrast, the more targeted inhibition of the leukocyte-predominant PI3Kγ by this compound is expected to have a more favorable safety profile, making it a potentially more suitable candidate for the long-term treatment of chronic inflammatory diseases.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: PI3K signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating PI3K inhibitors in inflammation.
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Lipid vesicles (e.g., Phosphatidylinositol)
-
[γ-³³P]ATP
-
Test inhibitor (this compound or pan-PI3K inhibitor) dissolved in DMSO
-
Kinase buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, the respective PI3K isoform, and the lipid vesicles.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and capture the phosphorylated lipids.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of PI3K inhibitors in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test inhibitor (this compound or pan-PI3K inhibitor) formulated for oral gavage
-
Vehicle control
Procedure:
-
Immunization: On day 0, emulsify bovine type II collagen with CFA and immunize the mice intradermally at the base of the tail.
-
Booster: On day 21, boost the mice with an emulsion of type II collagen and IFA.
-
Arthritis Development: Monitor the mice for the onset and severity of arthritis, typically starting from day 21-28, using a clinical scoring system.
-
Treatment: Once arthritis is established, randomize the mice into treatment and control groups. Administer the test inhibitor or vehicle orally once or twice daily at the desired dose.
-
Assessment: Continue to monitor the clinical signs of arthritis throughout the study. At the end of the study, euthanize the mice and collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect synovial fluid or tissue to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or other multiplex assays.[10]
Conclusion
The choice between a selective PI3Kγ inhibitor like this compound and a pan-PI3K inhibitor for inflammation research and therapeutic development depends on the specific scientific question and the desired therapeutic index. This compound offers a targeted approach with the potential for a better safety profile by specifically inhibiting the PI3Kγ isoform, which is central to leukocyte-mediated inflammation.[2] Pan-PI3K inhibitors provide a broader blockade of the PI3K pathway, which may be advantageous in certain contexts but comes with a higher risk of on-target toxicities.[2] The data presented in this guide, along with the detailed experimental protocols, provides a foundation for researchers to make informed decisions in their investigation of PI3K signaling in inflammatory diseases. Further head-to-head in vivo studies are warranted to fully delineate the comparative efficacy and safety of these two classes of inhibitors in various inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBT-6, a Novel PI3KC2γ Inhibitor in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology | springermedizin.de [springermedizin.de]
- 8. Buparlisib is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt inhibitor partly decreases TNF-α-induced activation of fibroblast-like synoviocytes in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen-induced arthritis in mice: a major role for tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of AS-605240 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of AS-605240 with genetic knockout and knockdown of its primary target, phosphoinositide 3-kinase gamma (PI3Kγ). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to serve as a comprehensive resource for validating the on-target effects of this compound.
Introduction to this compound and its Target: PI3Kγ
This compound is a potent and selective, ATP-competitive inhibitor of the p110γ catalytic subunit of Class IB PI3K.[1] The PI3K pathway is a critical signaling cascade involved in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and migration. The PI3Kγ isoform is predominantly expressed in leukocytes, where it plays a crucial role in immune and inflammatory responses, making it an attractive therapeutic target for a range of diseases.[2] this compound exerts its effects by binding to the ATP-binding pocket of PI3Kγ, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.
Data Presentation: Pharmacological vs. Genetic Inhibition of PI3Kγ
The following tables summarize the comparative effects of this compound and genetic knockout/knockdown of PI3Kγ (encoded by the PIK3CG gene) in various experimental models.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Inhibitor | Type | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) |
| This compound | PI3Kγ-selective | 60 | 270 | 8 | 300 |
| CZC24832 | PI3Kγ-selective | >100-fold vs γ | 10-fold vs γ | 27 | >100-fold vs γ |
| Idelalisib | PI3Kδ-selective | 830 | 4000 | 89 | 2.5 |
Data compiled from cell-free kinase assays. Lower IC50 values indicate greater potency.[3][4]
Table 2: Comparative Effects of this compound and PI3Kγ Genetic Inactivation in In Vivo Models
| Model | Effect of this compound | Effect of PI3Kγ Knockout (Pik3cg-/-) | Reference |
| Sepsis | Non-targeted application did not improve survival and led to an increased cytokine storm. Targeted delivery to hepatocytes protected from liver failure. | Did not improve survival and displayed a pronounced "cytokine storm". | [5] |
| Myocardial Infarction | Led to a phenotype similar to PI3Kγ KO mice with worse remodeling when administered before infarction. | Impaired neovascularization and worse remodeling. | [6] |
| Cutaneous Leishmaniasis | Significantly enhanced resistance, suppressed parasite entry, and reduced recruitment of phagocytes and regulatory T cells. | Significantly enhanced resistance against L. mexicana. | [7] |
| Autoimmune Diabetes (NOD mice) | Prevented and reversed autoimmune diabetes, suppressed autoreactive T-cells, and increased regulatory T-cells. | Not directly compared in the same study, but this compound's effects suggest it mimics a protective role of PI3Kγ inhibition. | [1][8] |
| Joint Inflammation | Substantially reduced clinical and histological signs of joint inflammation to a similar extent as Pik3cg-/- mice. | Substantially reduced joint inflammation. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt signaling pathway with points of inhibition by this compound and genetic methods.
Caption: A typical experimental workflow for the genetic validation of this compound's target.
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3Kγ.
Materials:
-
Recombinant human PI3Kγ
-
This compound
-
Kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT)
-
Lipid vesicles (e.g., PtdIns/PtdSer)
-
ATP (containing γ-[³³P]ATP)
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a microplate, combine recombinant PI3Kγ with the kinase buffer and lipid vesicles.
-
Inhibitor Incubation: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding the ATP mixture.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination: Stop the reaction by adding the SPA beads.
-
Detection: Measure the radioactivity using a scintillation counter to determine the amount of phosphorylated lipid product.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
siRNA-Mediated Knockdown of PIK3CG in Macrophages
Objective: To transiently reduce the expression of PI3Kγ in macrophages to mimic the effect of this compound.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)
-
siRNA targeting PIK3CG and non-targeting control siRNA
-
Transfection reagent suitable for macrophages
-
Opti-MEM or other serum-free medium
-
Complete culture medium
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Antibodies for Western blotting (anti-PI3Kγ and loading control)
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation: Dilute the siRNA and transfection reagent separately in serum-free medium, then combine and incubate to allow complex formation.
-
Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Medium Change: Replace the transfection medium with fresh complete culture medium.
-
Incubation: Culture the cells for 24-72 hours to allow for PIK3CG knockdown.
-
Validation of Knockdown:
-
qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to quantify the reduction in PIK3CG mRNA levels.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and perform Western blotting to confirm the reduction in PI3Kγ protein levels.
-
-
Phenotypic Assays: Use the PIK3CG-knockdown cells in functional assays (e.g., chemotaxis, phagocytosis) and compare the results with cells treated with this compound.[9][10]
CRISPR/Cas9-Mediated Knockout of PIK3CG in a Cell Line
Objective: To generate a stable cell line with complete knockout of PI3Kγ for long-term studies.
Materials:
-
Adherent cell line of interest
-
Plasmids encoding Cas9 and a guide RNA (gRNA) targeting an early exon of PIK3CG
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Reagents for genomic DNA extraction and PCR
-
Reagents for Sanger sequencing or next-generation sequencing
Procedure:
-
gRNA Design: Design and clone a gRNA sequence targeting the PIK3CG gene into a suitable vector.
-
Transfection: Co-transfect the Cas9 and gRNA plasmids into the target cells.
-
Selection: After 24-48 hours, begin selection with the appropriate antibiotic to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform limiting dilution to isolate single cell-derived colonies.
-
Expansion of Clones: Expand the single-cell clones into individual populations.
-
Screening of Clones:
-
Genomic DNA Analysis: Extract genomic DNA from each clone, PCR amplify the targeted region of PIK3CG, and perform sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of PI3Kγ protein expression in the knockout clones by Western blotting.
-
-
Functional Studies: Use the validated PIK3CG knockout cell line to assess the phenotypic consequences of PI3Kγ loss and compare these to the effects of this compound treatment in the parental cell line.[11][12]
Conclusion
The experimental evidence from studies utilizing PI3Kγ knockout mice strongly supports the on-target activity of this compound.[5][7][13] In multiple disease models, the pharmacological inhibition of PI3Kγ with this compound phenocopies the genetic deletion of Pik3cg, particularly in the context of inflammation and immune cell function.[1] However, some discrepancies have been noted, for instance in the context of myocardial infarction, suggesting that PI3Kγ may have kinase-independent functions or that this compound could have off-target effects at high concentrations.[6] Therefore, while this compound is a valuable tool for studying PI3Kγ signaling, genetic validation through knockout or knockdown experiments remains the gold standard for unequivocally attributing a biological effect to the inhibition of this specific target. The provided protocols offer a framework for researchers to conduct such validation studies in their own experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted delivery of a phosphoinositide 3‐kinase γ inhibitor to restore organ function in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pnas.org [pnas.org]
- 8. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
AS-605240: A Comparative Analysis of In Vitro and In Vivo Efficacy
A deep dive into the preclinical data of a selective PI3Kγ inhibitor.
AS-605240 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ), a key enzyme in the inflammatory cascade.[1] This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for this compound, offering researchers, scientists, and drug development professionals a detailed overview of its preclinical performance.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, highlighting its potency and selectivity.
In Vitro Efficacy and Selectivity
| Target | Assay Type | IC50 (nM) | Species | Notes |
| PI3Kγ | Cell-free kinase assay | 8 | Human | Highly potent inhibition of the target isoform.[2][3] |
| PI3Kα | Cell-free kinase assay | 60 | Human | Over 7.5-fold more selective for PI3Kγ.[2] |
| PI3Kβ | Cell-free kinase assay | 270 | Human | Over 30-fold more selective for PI3Kγ.[2] |
| PI3Kδ | Cell-free kinase assay | 300 | Human | Over 30-fold more selective for PI3Kγ.[2] |
| Akt/PKB Phosphorylation | Cellular Assay (C5a-stimulated) | 90 | Not Specified | Demonstrates cellular activity by inhibiting a key downstream effector.[2] |
| Chemotaxis | Cellular Assay (MCP-1-induced) | 5310 | Mouse | Inhibition of macrophage chemotaxis.[2] |
In Vivo Efficacy in Disease Models
| Disease Model | Species | This compound Dose | Route of Administration | Key Findings |
| RANTES-induced Peritonitis | Mouse | 9.1 mg/kg (ED50) | Oral | Reduced neutrophil chemotaxis.[4] |
| Collagen-Induced Arthritis | Mouse | 50 mg/kg, twice daily | Oral | Suppressed joint inflammation and damage.[1][4] |
| Ovariectomy (OVX)-Induced Osteoporosis | Mouse | 20 mg/kg, every 3 days | Not Specified | Inhibited bone loss and enhanced osteoblast differentiation.[5][6][7][8] |
| Streptozotocin-Induced Alzheimer's-like Disease | Rat | 5, 15, and 25 mg/kg | Not Specified | Ameliorated cognitive impairments and reduced oxidative stress.[9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams were generated.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Workflow for the In Vitro PI3Kγ Kinase Assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro PI3Kγ Lipid Kinase Assay
This protocol is a generalized representation of methods used to determine the in vitro inhibitory activity of a compound against PI3Kγ.[2][3][10]
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against PI3Kγ.
-
Materials:
-
Recombinant human PI3Kγ enzyme[2]
-
Lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer)[10]
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 1 mM DTT)[10]
-
γ-[³³P]ATP[10]
-
This compound[10]
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads[10]
-
96-well microplates[10]
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.[10]
-
In a 96-well plate, add the recombinant PI3Kγ enzyme to the kinase buffer.[10]
-
Add the diluted this compound to the wells.[10]
-
Initiate the kinase reaction by adding the lipid vesicles and γ-[³³P]ATP.[10]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[10]
-
Stop the reaction by adding an excess of neomycin-coated SPA beads.[10]
-
Measure the incorporation of ³³P into the lipid substrate using a scintillation counter.[4]
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol outlines the therapeutic administration of this compound in a mouse model of rheumatoid arthritis.[1]
-
Objective: To evaluate the in vivo efficacy of this compound in reducing the clinical and histological severity of arthritis.[1]
-
Animal Model: DBA/1 mice are commonly used as they are highly susceptible to CIA.[11]
-
Induction of Arthritis: Arthritis is typically induced by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster injection.[11]
-
Materials:
-
Procedure:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the CMC vehicle at the desired concentration.[1]
-
Initiation of Treatment: Begin treatment when mice develop clinical signs of arthritis (a clinical score of ≥ 1).[1]
-
Administration: Administer this compound orally via gavage at a dose of 50 mg/kg, twice daily.[1]
-
Assessment: Monitor clinical signs of arthritis regularly using a scoring system (e.g., based on paw swelling).[1][12] At the end of the study, collect joints for histological analysis to assess cartilage and bone erosion.[4]
-
Data Analysis: Data are typically presented as mean ± SEM. Histological scoring is based on a scale of 0 (normal) to 4 (severe).[1]
-
In Vitro Osteoclast Differentiation Assay
This protocol describes the investigation of this compound's effect on osteoclast formation.[5][6]
-
Objective: To determine the effect of this compound on the in vitro differentiation of osteoclasts.[5][6]
-
Materials:
-
Procedure:
-
Isolate BMMs from mice.
-
Culture BMMs in the presence of M-CSF and RANKL to induce osteoclast differentiation.[5][6]
-
Treat the cells with various concentrations of this compound.[5][6]
-
After a period of incubation (e.g., 6 days), stain the cells for TRAP, a marker of osteoclasts.[5][6]
-
Quantify the number and area of TRAP-positive multinucleated cells to assess osteoclast formation.[5][6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. One moment, please... [chondrex.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
The PI3Kγ Inhibitor AS-605240: A Comparative Guide to its Effects on Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, AS-605240, with other selective alternatives. It is designed to offer an objective overview of its performance, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies of the PI3Kγ signaling pathway.
Introduction to PI3Kγ and its Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). PI3Kγ is primarily expressed in hematopoietic cells and is a key mediator of inflammatory and immune responses, making it an attractive therapeutic target for a range of diseases.
This compound is a potent and selective, ATP-competitive inhibitor of PI3Kγ. Its ability to selectively target this isoform has made it a valuable tool for dissecting the specific roles of PI3Kγ in cellular signaling. This guide will compare this compound with two other notable PI3Kγ inhibitors, IPI-549 and TG100-115, focusing on their effects on the downstream targets of PI3Kγ.
The PI3Kγ Signaling Pathway
PI3Kγ is typically activated by G-protein coupled receptors (GPCRs). Upon activation, it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, including Glycogen Synthase Kinase 3 beta (GSK3β) and the Forkhead box O (FOXO) family of transcription factors, thereby regulating their activity.
Caption: The PI3Kγ signaling pathway and the inhibitory action of this compound.
Comparative Analysis of PI3Kγ Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound, IPI-549, and TG100-115 against Class I PI3K isoforms.
Table 1: Biochemical IC50 Values of PI3Kγ Inhibitors
| Compound | PI3Kγ (nM) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) |
| This compound | 8 | 60 | 270 | 300 |
| IPI-549 | 16 | 3200 | 3500 | 8400 |
| TG100-115 | 83 | >1000 | >1000 | 235 |
Data compiled from publicly available sources. Actual values may vary between experimental conditions.
Table 2: Cellular IC50 Values for Inhibition of Akt Phosphorylation
| Compound | Cell Line | Stimulant | IC50 (nM) |
| This compound | RAW 264.7 | C5a | 90 |
| IPI-549 | Not directly available | Not directly available | Not directly available |
| TG100-115 | HUVEC | FGF | ~125-1000 |
Effect on Downstream Targets
Akt Phosphorylation
Inhibition of PI3Kγ by this compound leads to a dose-dependent decrease in the phosphorylation of Akt at both Threonine 308 and Serine 473. This is a primary and direct consequence of reduced PIP3 levels. While quantitative data for a direct head-to-head comparison of all three inhibitors on Akt phosphorylation is limited, individual studies demonstrate their efficacy in inhibiting this key downstream node.
GSK3β Phosphorylation
Activated Akt phosphorylates GSK3β at Serine 9, leading to its inactivation. Consequently, inhibition of the PI3Kγ/Akt pathway by compounds like this compound is expected to decrease the levels of phosphorylated GSK3β, thereby increasing its activity. Direct comparative quantitative data on the effects of this compound, IPI-549, and TG100-115 on GSK3β phosphorylation is not extensively available in the public domain. However, the effect can be inferred from their impact on Akt phosphorylation.
FOXO1 Activity
Akt-mediated phosphorylation of FOXO1 promotes its translocation from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity. By inhibiting Akt activation, PI3Kγ inhibitors like this compound can lead to the nuclear retention and activation of FOXO1. Studies have shown that this compound can inhibit osteoclast formation by suppressing the PI3K/Akt signaling pathway, which is known to involve FOXO1.[1] Direct quantitative comparisons of the effects of this compound, IPI-549, and TG100-115 on FOXO1 nuclear translocation and transcriptional activity require further investigation.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experiments are provided below.
Protocol 1: PI3Kγ Kinase Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of a compound against PI3Kγ.
References
Independent Validation of AS-605240: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective PI3Kγ inhibitor AS-605240 with a key alternative, IPI-549 (Eganelisib). The information herein is supported by published experimental data to aid in the critical evaluation and selection of research tools for studying the PI3Kγ signaling pathway.
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme in the PI3K/Akt signaling cascade.[1][2] This pathway is a critical regulator of a wide array of cellular functions, including cell growth, proliferation, survival, and inflammation.[3][4] The selective expression of PI3Kγ in leukocytes has made it an attractive therapeutic target for inflammatory and autoimmune diseases.[1] This guide presents a comprehensive analysis of this compound's performance against other alternatives, with a focus on quantitative data and detailed experimental methodologies.
Comparative Analysis of PI3Kγ Inhibitors
The in vitro potency and selectivity of this compound and IPI-549 against all four Class I PI3K isoforms are summarized below. This data is crucial for understanding the specific and off-target effects of these inhibitors.
| Inhibitor | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity for PI3Kγ vs α | Selectivity for PI3Kγ vs β | Selectivity for PI3Kγ vs δ |
| This compound | 8[2] | 60[2] | 270[2] | 300[2] | 7.5-fold | 33.75-fold | 37.5-fold |
| IPI-549 (Eganelisib) | 16 | 3200 | 3500 | >8400 | >200-fold | >218-fold | >525-fold |
Signaling Pathway and Experimental Workflow Visualization
To contextualize the data, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for evaluating PI3K inhibitors.
Detailed Experimental Protocols
In Vitro PI3Kγ Lipid Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kγ.
Materials:
-
Recombinant human PI3Kγ
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Lipid Vesicles (e.g., Phosphatidylinositol (PI) and Phosphatidylserine (PS))
-
[γ-³³P]ATP
-
Test compound (this compound or IPI-549) dissolved in DMSO
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the recombinant PI3Kγ enzyme to the kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the lipid vesicles and [γ-³³P]ATP. The final ATP concentration is typically near the Km for each isoform (e.g., 15 µM for PI3Kγ).[2]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding an excess of neomycin-coated SPA beads.[2]
-
Detection: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression.
Cellular Phospho-Akt (Ser473) Assay (ELISA-based)
This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector Akt.
Materials:
-
RAW264.7 macrophage cell line
-
Cell culture medium and serum
-
Chemoattractant (e.g., C5a)
-
Test compound (this compound or IPI-549)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer with protease and phosphatase inhibitors
-
Phospho-Akt (Ser473) and Total Akt ELISA kit
Procedure:
-
Cell Culture: Seed RAW264.7 cells in a 96-well plate and culture overnight.
-
Serum Starvation: Starve the cells in serum-free medium for 3-4 hours.[2]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound or DMSO for 30 minutes.[2]
-
Stimulation: Stimulate the cells with a chemoattractant (e.g., 50 nM C5a) for 5-10 minutes.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them according to the ELISA kit protocol.
-
ELISA: Perform the phospho-Akt (Ser473) and total Akt ELISA according to the manufacturer's instructions.
-
Data Analysis: Normalize the phospho-Akt signal to the total Akt signal for each sample. Calculate the percent inhibition of Akt phosphorylation for each compound concentration relative to the stimulated DMSO control and determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This model is used to evaluate the therapeutic efficacy of anti-inflammatory compounds in a setting that mimics human rheumatoid arthritis.[5][6]
Materials:
-
DBA/1J mice (male, 8-10 weeks old)[5]
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (this compound or IPI-549) formulated for oral administration
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen in CFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.[5]
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen in IFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally at a site different from the primary injection.[5]
-
Monitoring and Scoring: Begin monitoring the mice for signs of arthritis around day 21. Clinically score the mice 3-4 times per week based on paw swelling and erythema (e.g., on a scale of 0-4 per paw, for a maximum score of 16 per mouse).[5][7]
-
Treatment: Once arthritis is established (e.g., a clinical score of ≥ 1), randomize the mice into treatment and vehicle control groups. Administer the test compound or vehicle orally (e.g., twice daily) at a predetermined dose (e.g., 50 mg/kg for this compound).[5]
-
Endpoint Analysis: At the end of the study (e.g., day 35-42), euthanize the mice. Collect paws for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can also be collected to measure inflammatory cytokines and anti-collagen antibodies.
-
Data Analysis: Compare the mean arthritis scores, histological parameters, and biomarker levels between the treatment and vehicle groups to determine the efficacy of the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AS-605240
The proper disposal of the selective PI3Kγ inhibitor, AS-605240, is critical for ensuring laboratory safety and environmental protection. As a potent, biologically active compound intended for research use only, this compound and any materials that have come into contact with it must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2]
Waste Classification and Segregation
This compound waste must be segregated at the point of generation into distinct waste streams to ensure safe handling and disposal. The primary categories for segregation are solid waste, liquid waste, and contaminated laboratory debris. It is crucial to avoid mixing incompatible waste types.[3][4]
| Waste Type | Description | Collection and Containment |
| Unused/Expired Solid | Pure this compound powder in its original container or as a residue. | Collect in the original container if possible, or in a clearly labeled, sealed, and chemically compatible waste container.[1] |
| Contaminated Solid Waste | Disposable items that have come into direct contact with this compound, such as pipette tips, weigh boats, gloves, and bench paper. | Place in a designated, leak-proof hazardous waste bag or a lined container.[1][5] These containers should be kept closed except when adding waste.[1] |
| Liquid Waste | Solutions containing this compound, such as stock solutions in DMSO or aqueous buffers, and the first rinse of emptied containers.[6] | Collect in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Secondary containment should be used.[1] |
| Empty Containers | Glass or plastic vials that previously contained this compound. | The first rinse of the container must be collected as hazardous liquid waste.[6] For potent compounds, it is best practice to collect the first three rinses. After thorough rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular glass or plastic waste, per institutional policy.[6] |
Experimental Protocol: Decontamination of Glassware
For non-disposable glassware that has come into contact with this compound, a rigorous decontamination procedure should be followed before it is returned to general use.
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect all rinsate as hazardous liquid waste.
-
Wash: Wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry completely or dry in an oven.
Step-by-Step Disposal Plan
The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection:
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all constituents (e.g., "this compound in DMSO").[1][7]
-
Storage:
-
Scheduling Disposal:
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling AS-605240
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal information for the potent and selective PI3Kγ inhibitor, AS-605240. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor, a comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for various procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | NIOSH-approved N95 or higher-rated respirator within a ventilated enclosure or chemical fume hood |
| Preparing Stock Solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | Work within a biosafety cabinet to maintain sterility and operator safety |
| Animal Handling (Dosing) | Safety glasses or face shield | Nitrile gloves | Lab coat or disposable gown | If aerosolization is possible, use a ventilated cage changing station |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Lab coat | As required by the specific disposal procedure and institutional guidelines |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk and ensure experimental accuracy.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage of Solid Compound: Store the solid compound desiccated at -20°C for long-term stability.[1]
-
Storage of Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[1] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these solutions at -20°C for up to one month or at -80°C for up to two years.[1]
Preparation of Stock Solutions
-
Engineering Controls: All manipulations of the powdered form of this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Weighing: Use a calibrated analytical balance to accurately weigh the desired amount of the compound. Work on a disposable absorbent bench protector to contain any potential spills.
-
Dissolving: Slowly add the solvent to the powder to avoid splashing. If warming is required to fully dissolve the compound, use a gentle method such as a warm water bath.
Use in Experiments
-
Labeling: Clearly label all vials, tubes, and plates containing this compound with the compound name, concentration, and date of preparation.
-
Dilutions: When preparing working dilutions from the stock solution for cell culture or other assays, perform the dilutions within a biosafety cabinet to maintain sterility and operator safety.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with institutional and local regulations for hazardous chemical waste.
-
Chemical Waste:
-
Unused this compound powder and stock solutions should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not dispose of this compound down the drain.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Non-disposable glassware and equipment should be decontaminated by soaking in a suitable inactivating solution (e.g., a solution of bleach, if compatible with the experimental materials) before washing.
-
-
Cell Culture Waste:
-
Media and cells treated with this compound should be considered chemical waste.
-
Aspirate media into a flask containing a deactivating agent, such as bleach, if appropriate for your experimental setup, or collect it for hazardous waste disposal according to your institution's guidelines.
-
Experimental Protocols
In Vitro Osteoclast Differentiation Assay[2][3]
This protocol details the procedure for assessing the effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.
-
Cell Isolation and Culture:
-
Isolate BMMs from the femur and tibia of mice.
-
Culture the BMMs in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 30 ng/mL of M-CSF.
-
-
Induction of Osteoclast Differentiation:
-
After 24 hours, replace the medium with a differentiation medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0 µM) to the differentiation medium.
-
-
Cell Viability Assay (CCK-8):
-
To determine the non-toxic concentration range of this compound, perform a CCK-8 assay on BMMs treated with different concentrations of the compound for 24, 48, 72, and 96 hours.
-
-
TRAP Staining:
-
After 6 days of differentiation, fix the cells with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a TRAP staining kit.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.
-
-
Bone Resorption Assay:
-
Plate BMMs on bone-mimicking plates and induce differentiation as described above in the presence of this compound.
-
After differentiation, remove the cells and visualize the resorption pits using microscopy.
-
Quantify the resorbed area using image analysis software.
-
In Vivo Ovariectomy (OVX)-Induced Osteoporosis Mouse Model[2][3]
This protocol describes an in vivo model to evaluate the therapeutic effect of this compound on osteoporosis. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Model:
-
Use healthy 8-week-old female C57BL/6 mice.
-
-
Surgical Procedure:
-
Divide the mice into three groups: sham-operated, bilateral ovariectomy (OVX), and OVX treated with this compound.
-
Perform bilateral ovariectomy on the OVX and treatment groups. The sham group will undergo a similar surgical procedure without the removal of the ovaries.
-
-
Drug Administration:
-
Four weeks after surgery, begin treatment.
-
Administer this compound (e.g., 20 mg/kg) or a vehicle control (e.g., PBS) intraperitoneally to the respective groups every 3 days for 4 weeks.[2]
-
-
Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the femurs.
-
Fix the femurs in 4% paraformaldehyde.
-
Analyze bone microarchitecture using micro-computed tomography (micro-CT). Key parameters to measure include bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[2]
-
Decalcify the femurs and embed in paraffin (B1166041) for histological analysis.
-
Perform Hematoxylin and Eosin (H&E) staining to observe general bone morphology and TRAP staining to identify and quantify osteoclasts on bone surfaces (Oc.S/BS).[2]
-
Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
